Bindarit
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure given in first source; a protein antidenaturant agent and CCL2 synthesis inhibitor; reduces secondary phase of adjuvant arthritis in rats
Properties
IUPAC Name |
2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHORRSSURHQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156660 | |
| Record name | Bindarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130641-38-2 | |
| Record name | Bindarit [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130641382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bindarit | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12739 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bindarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BINDARIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ11LH711M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bindarit's Inhibition of CCL2 Synthesis: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibitory effects of Bindarit on the synthesis of Chemokine (C-C motif) ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1). Designed for researchers, scientists, and drug development professionals, this document details the signaling pathways involved, comprehensive experimental protocols, and quantitative data from pivotal studies.
Introduction
CCL2 is a potent chemoattractant for monocytes, memory T cells, and dendritic cells, playing a crucial role in the pathogenesis of various inflammatory diseases. Elevated levels of CCL2 are associated with chronic inflammation and autoimmune disorders. This compound, an indazolic derivative, has emerged as a selective inhibitor of CCL2 synthesis, demonstrating therapeutic potential in a range of preclinical and clinical models of inflammatory conditions. This guide elucidates the core mechanism of this compound's action, providing a valuable resource for further research and development.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound's primary mechanism for inhibiting CCL2 synthesis involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the canonical NF-κB pathway is activated, leading to the transcription of target genes, including CCL2.
This compound intervenes in this pathway by reducing the phosphorylation of both IκBα (inhibitor of NF-κB alpha) and the p65 subunit of NF-κB.[1][2] This inhibition of phosphorylation prevents the degradation of IκBα, which consequently sequesters the NF-κB p65/p50 dimer in the cytoplasm. The reduced nuclear translocation of the active NF-κB dimer leads to diminished binding to the CCL2 promoter, thereby suppressing gene transcription and subsequent protein synthesis.[1]
Quantitative Data on this compound's Efficacy
The inhibitory effect of this compound on CCL2 expression has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of this compound's potency across different models and cell types.
Table 1: In Vitro Inhibition of CCL2 by this compound
| Cell Type | Stimulus | This compound Concentration (µM) | CCL2 mRNA Reduction (%) | CCL2 Protein Reduction (%) | Reference |
| Murine Microglia | Basal | 50 | ~75% | Not Reported | [3] |
| 300 | ~90% | Not Reported | [3] | ||
| 500 | ~95% | Not Reported | [3] | ||
| Murine Brain Microvascular Endothelial Cells | Basal | 100 | ~50% | Not Reported | [3] |
| 300 | ~75% | Not Reported | [3] | ||
| 500 | ~85% | Not Reported | [3] | ||
| Murine Astrocytes | LPS (100 ng/ml) | 300 | Significant Reduction | Not Reported | [3] |
| Human Lung Epithelial Cells (A549) | Influenza A Virus (H1N1) | 100 | Significant Reduction | Not Reported | [4] |
Table 2: In Vivo Inhibition of CCL2 by this compound
| Animal Model | Treatment Protocol | Tissue | CCL2 mRNA Reduction (%) | CCL2 Protein Reduction (%) | Reference |
| C57BL/6 Mice | 200 mg/kg/day, 4 days (i.p.) + LPS | Brain | 92% | ~50% | [3] |
| Spinal Cord | 86% | ~50% | [3] | ||
| Diabetes-Associated Periodontitis (db/db mice) | 50 mg/kg/day, 28 days (oral) | Periodontal Tissue | Significant Reduction | Significant Reduction | [5] |
| Postoperative Neurocognitive Disorder (Aged C57BL/6 mice) | 200 mg/kg/day, 4 days (i.p.) | Hippocampus | Not Reported | Significant Reduction | [6] |
Detailed Experimental Protocols
To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key experiments cited in the literature.
Quantification of CCL2 mRNA by qRT-PCR
This protocol is adapted from studies investigating this compound's effect on CCL2 gene expression in murine cells and tissues.[3]
Objective: To measure the relative expression levels of CCL2 mRNA following treatment with this compound.
Materials:
-
TRIzol reagent or equivalent for RNA extraction
-
Reverse transcription kit (e.g., SuperScript III)
-
SYBR Green-based qPCR master mix
-
qPCR instrument (e.g., ABI PRISM 7500)
-
Nuclease-free water
-
Primers for murine CCL2 and a housekeeping gene (e.g., RPL-19)
Procedure:
-
RNA Extraction: Isolate total RNA from cell lysates or homogenized tissues according to the manufacturer's protocol of the chosen RNA extraction reagent.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for either CCL2 or the housekeeping gene, cDNA template, and nuclease-free water.
-
qPCR Amplification: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of CCL2 mRNA normalized to the housekeeping gene using the 2-ΔΔCt method.
Quantification of CCL2 Protein by ELISA
This protocol is based on methods used to measure CCL2 protein levels in biological samples.[3][5]
Objective: To quantify the concentration of CCL2 protein in cell culture supernatants, serum, or tissue homogenates.
Materials:
-
Commercial CCL2 ELISA kit (species-specific)
-
Microplate reader
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Samples (cell culture supernatant, serum, or tissue homogenate)
-
Standard CCL2 protein (provided in the kit)
Procedure:
-
Prepare Reagents and Samples: Reconstitute and dilute all reagents and standards according to the ELISA kit manufacturer's instructions. Dilute samples as necessary.
-
Coating (if using an uncoated kit): Coat a 96-well microplate with the capture antibody.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody Incubation: Add the biotin-conjugated detection antibody and incubate.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP or equivalent enzyme conjugate and incubate.
-
Substrate Development: Add the substrate solution and incubate to allow for color development.
-
Stop Reaction: Stop the color development by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of CCL2 in the samples.
In Vivo Animal Model: LPS-Induced Inflammation
This protocol is a representative in vivo model to assess the anti-inflammatory effects of this compound.[3]
Objective: To evaluate the efficacy of this compound in reducing LPS-induced CCL2 expression in the central nervous system.
Animals:
-
C57BL/6 mice
Materials:
-
This compound
-
Vehicle (e.g., methylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 200 mg/kg) or vehicle intraperitoneally (i.p.) once daily for a specified period (e.g., 4 consecutive days).
-
LPS Challenge: 30 minutes after the final this compound/vehicle injection, administer a single i.p. injection of LPS (e.g., 5 mg/kg).
-
Tissue Collection: At a predetermined time point after the LPS challenge (e.g., 4 hours), euthanize the mice and collect the brain and spinal cord.
-
Analysis: Process the collected tissues for the analysis of CCL2 mRNA and protein levels using qRT-PCR and ELISA, respectively, as described in the protocols above.
Conclusion
This compound effectively inhibits the synthesis of the pro-inflammatory chemokine CCL2 by targeting the NF-κB signaling pathway. Its ability to reduce IκBα and p65 phosphorylation prevents the nuclear translocation of active NF-κB dimers, thereby downregulating CCL2 gene transcription. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel anti-inflammatory therapeutics. Further investigation into the broader immunomodulatory effects of this compound and its potential in various disease contexts is warranted.
References
- 1. This compound: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an anti-inflammatory small molecule that modulates the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CCL2 synthesis inhibitor this compound targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the pro-inflammatory factor CCL2 (MCP-1) with this compound for influenza A (H7N9) treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of CCL2 by this compound alleviates diabetes-associated periodontitis by suppressing inflammatory monocyte infiltration and altering macrophage properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCL2 Inhibitor this compound Improve Postoperative Cognitive Function by Attenuating Pericyte Loss-Related Blood-Brain Barrier Disruption and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Bindarit: A Selective Inhibitor of CCL2 Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bindarit is a small molecule, indazolic derivative that has demonstrated significant anti-inflammatory properties through the selective inhibition of the synthesis of the C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2][3] CCL2 is a potent chemoattractant for monocytes and other immune cells, playing a pivotal role in the pathogenesis of numerous inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action as a CCL2 inhibitor, its pharmacokinetic profile, and its efficacy in various preclinical and clinical models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic agent.
Introduction
The chemokine CCL2 and its cognate receptor CCR2 are key mediators in the recruitment of monocytes and macrophages to sites of inflammation.[4] Elevated levels of CCL2 are associated with a wide range of pathological conditions, including autoimmune diseases, neuroinflammatory disorders, and cancer.[1][4] Consequently, the inhibition of the CCL2/CCR2 signaling pathway has emerged as a promising therapeutic strategy.[4] this compound, or 2-((1-benzyl-indazol-3-yl) methoxy)-2-methyl propionic acid, is a well-characterized compound that selectively inhibits the transcription of the monocyte chemoattractant subfamily of CC chemokines, including CCL2, CCL7, and CCL8.[5][6] This selective action positions this compound as a valuable tool for studying the role of CCL2 in disease and as a potential therapeutic candidate.
Mechanism of Action: Inhibition of CCL2 Synthesis
This compound's primary mechanism of action involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[7][8][9] Specifically, this compound has been shown to reduce the phosphorylation of IκBα and the p65 subunit of NF-κB.[7][8][9] This, in turn, inhibits the nuclear translocation and DNA binding of NF-κB dimers, ultimately leading to a downstream reduction in the transcription of the CCL2 gene.[8][9] The inhibitory effect of this compound appears to be specific to the p65 and p65/p50-induced activation of the MCP-1 promoter.[8][9]
Pharmacological Properties
In Vitro Efficacy
This compound has demonstrated potent and dose-dependent inhibition of CCL2 expression in a variety of cell types.
| Cell Type | Stimulus | This compound Concentration | % Inhibition of CCL2 mRNA | Reference |
| Murine Microglia | Basal | 50 µM | ~75% | [5] |
| Murine Microglia | Basal | 300 µM | ~90% | [5] |
| Murine Microglia | Basal | 500 µM | ~95% | [5] |
| Murine Astrocytes | LPS | 300 µM | 40-60% | [5] |
| Human Renal Mesangial Cells | ET1 | 10-300 µM | Significant Inhibition | [10] |
| Human Renal Mesangial Cells | AngII | 10-300 µM | Significant Inhibition | [10] |
| A549 (Human Lung Epithelial) | IAV (H1N1) | 100 µM | Significant Reduction | [11] |
Table 1: In Vitro Inhibition of CCL2 mRNA Expression by this compound.
| Cell Type | Stimulus | This compound Concentration | Effect on CCL2 Protein | Reference |
| Human Renal Mesangial Cells | ET1 | 10-300 µM | Significantly Inhibited Release | [10] |
| Human Renal Mesangial Cells | AngII | 10-300 µM | Significantly Inhibited Release | [10] |
| Primary Mixed Neural Cultures | Aβ | 30-500 µM | Reduced Release from Astrocytes (dose-dependent) | [12] |
Table 2: In Vitro Inhibition of CCL2 Protein Expression and Release by this compound.
In Vivo Efficacy
The efficacy of this compound has been evaluated in numerous animal models of inflammatory diseases.
| Animal Model | Species | Dosing Regimen | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 200 mg/kg, i.p., daily for 4 days (preventative) | Delayed disease onset, reduced incidence and severity, suppressed CCL2 in brain and spinal cord. | [5] |
| Lipopolysaccharide (LPS) Induced Neuroinflammation | Mouse | 200 mg/kg, i.p., daily for 4 days | Blunted LPS-induced CCL2 expression in the CNS. | [5] |
| Lupus Nephritis | Human | Not specified | Reduced urinary MCP-1 levels by up to 62% at week 19. | [13] |
| Porcine Coronary Stent Model | Pig | 50 mg/kg/day, oral | Significant reduction in neointimal area, thickness, and stenosis. | [3][14] |
| Chikungunya Virus-Induced Bone Loss | Mouse | Not specified | Ameliorated joint swelling and prevented bone loss. | [6] |
| Diabetes-Associated Periodontitis | Mouse | 50 mg/kg, oral | Reduced alveolar bone loss and suppressed periodontal inflammation. | [15] |
| Acute Pancreatitis | Mouse | Prophylactic and therapeutic | Significantly reduced pancreatic MCP-1 levels and attenuated disease severity. | [16][17] |
| Prostate and Breast Cancer Xenografts | Mouse | In vivo administration | Impaired metastatic disease and local tumorigenesis, decreased infiltration of tumor-associated macrophages. | [1] |
Table 3: In Vivo Efficacy of this compound in Various Disease Models.
Pharmacokinetics
Pharmacokinetic studies in rodents have shown that this compound is well absorbed following oral administration. It has a mean half-life of approximately 9 hours.[18][19] At a dose of 100 mg/kg administered orally twice a day in rodents, plasma levels in the range of 150-450 µM can be achieved.[18][19] A single subcutaneous administration of 100 mg/kg in neonatal mice resulted in brain concentrations of 263 µM within 3 hours, which decreased to 54.9 µM at 24 hours.[20]
Experimental Protocols
In Vitro Cell Culture and Treatment
Cell Lines:
-
Murine microglia, astrocytes, and brain microvascular endothelial cells (BMEC) can be isolated from neonatal mouse brains.[5]
-
Human renal mesangial cells (HRMCs) and A549 human lung epithelial cells are commercially available.[10][11]
General Protocol:
-
Cells are cultured in appropriate media and conditions until they reach a suitable confluency.
-
The cells are then treated with this compound at various concentrations (e.g., 50 µM to 500 µM) for a specified duration (e.g., 4 to 24 hours).[5][12]
-
In some experiments, cells are co-treated with an inflammatory stimulus such as lipopolysaccharide (LPS; 100 ng/ml), endothelin-1 (ET1; 10 nM), angiotensin II (AngII; 10 nM), or amyloid-beta (Aβ).[5][10][12]
-
Following treatment, cell culture supernatants are collected for protein analysis (ELISA), and cell lysates are prepared for RNA extraction (qRT-PCR) or protein analysis (Western blot).
Quantification of CCL2 Expression
Quantitative Real-Time PCR (qRT-PCR) for CCL2 mRNA:
-
Total RNA is extracted from cell lysates or homogenized tissues using a suitable RNA isolation kit.
-
RNA is reverse-transcribed into cDNA using a reverse transcriptase kit.
-
qRT-PCR is performed using a thermal cycler with specific primers for CCL2 and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.
-
The relative expression of CCL2 mRNA is calculated using the ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA) for CCL2 Protein:
-
Cell culture supernatants or biological fluids (e.g., serum, urine) are collected.
-
A commercially available ELISA kit for CCL2 is used according to the manufacturer's instructions.
-
The concentration of CCL2 protein is determined by measuring the absorbance at a specific wavelength and comparing it to a standard curve.
In Vivo Animal Studies
Experimental Autoimmune Encephalomyelitis (EAE) Model:
-
EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen such as MOG35-55 peptide emulsified in complete Freund's adjuvant (CFA).
-
Pertussis toxin is administered intraperitoneally on days 0 and 2 post-immunization.
-
This compound (e.g., 200 mg/kg) or vehicle is administered daily via intraperitoneal injection, starting either before or after the onset of clinical signs.[5]
-
Mice are monitored daily for clinical signs of EAE and scored on a standardized scale.
-
At the end of the experiment, tissues (brain, spinal cord) are collected for analysis of CCL2 expression and immune cell infiltration.
Clinical Studies
This compound has undergone clinical evaluation for several indications. A phase II, double-blind, multicenter randomized trial investigated the efficacy and safety of this compound in preventing coronary stent restenosis.[21] While the primary endpoint of in-segment late loss was not met, there was a significant reduction in in-stent late loss, suggesting a favorable effect on the vessel wall.[21] this compound was well-tolerated in this study.[21] Additionally, a study in patients with active lupus nephritis showed that this compound treatment significantly reduced urinary MCP-1 levels.[13] this compound has also been in clinical trials for type 2 diabetic nephropathy.[22]
Conclusion
This compound is a selective inhibitor of CCL2 synthesis with a well-defined mechanism of action involving the modulation of the NF-κB pathway. It has demonstrated significant anti-inflammatory and disease-modifying effects in a wide range of in vitro and in vivo models of inflammatory and autoimmune diseases. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical and early clinical studies make it a compelling candidate for further investigation as a therapeutic agent for CCL2-driven pathologies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. Targeting monocyte chemotactic protein-1 synthesis with this compound induces tumor regression in prostate and breast cancer animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Inhibition of in-stent stenosis by oral administration of this compound in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The CCL2 synthesis inhibitor this compound targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Inhibitor of Monocyte Chemotactic Protein Synthesis, Protects against Bone Loss Induced by Chikungunya Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory Agent this compound Attenuates the Impairment of Neural Development through Suppression of Microglial Activation in a Neonatal Hydrocephalus Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: an anti-inflammatory small molecule that modulates the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The monocyte chemotactic protein synthesis inhibitor this compound prevents mesangial cell proliferation and extracellular matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the pro-inflammatory factor CCL2 (MCP-1) with this compound for influenza A (H7N9) treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, inhibitor of CCL2 synthesis, protects neurons against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Treatment with this compound, a blocker of MCP-1 synthesis, protects mice against acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. The anti-inflammatory agent this compound inhibits neointima formation in both rats and hyperlipidaemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Anti-Inflammatory Agent this compound Attenuates the Impairment of Neural Development through Suppression of Microglial Activation in a Neonatal Hydrocephalus Mouse Model | Journal of Neuroscience [jneurosci.org]
- 21. A double-blind randomised study to evaluate the efficacy and safety of this compound in preventing coronary stent restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Advent of Bindarit: A Technical Chronicle of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the early discovery and synthesis of Bindarit, a potent anti-inflammatory agent. This compound, chemically known as 2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy]propanoic acid, has garnered significant interest for its selective inhibition of a cluster of monocyte chemotactic proteins (MCPs), positioning it as a valuable tool in immunological research and a potential therapeutic for a range of inflammatory diseases. This document will delve into the seminal synthesis protocols, quantitative analysis of its biological activity, and the intricate signaling pathways it modulates.
Introduction: The Dawn of a Selective Chemokine Inhibitor
Chemical Synthesis of this compound
While the original patents laid the groundwork for the synthesis of indazole derivatives, detailed experimental protocols for this compound itself have been refined over time. The core of the synthesis involves the construction of the 1-benzyl-1H-indazol-3-yl)methanol intermediate followed by etherification with a derivative of 2-methylpropanoic acid. Although a complete, detailed, step-by-step protocol from a single primary publication remains elusive in the public domain, a general synthetic approach can be outlined based on established organic chemistry principles and information from related syntheses.
A plausible synthetic route would involve:
-
N-Alkylation of Indazole: Reaction of 1H-indazole with benzyl chloride in the presence of a suitable base to yield 1-benzyl-1H-indazole.
-
Functionalization at the 3-position: Introduction of a hydroxymethyl group at the 3-position of the indazole ring. This could potentially be achieved through lithiation followed by reaction with formaldehyde.
-
Etherification: The resulting (1-benzyl-1H-indazol-3-yl)methanol is then reacted with a suitable ester of 2-bromo-2-methylpropanoic acid in the presence of a base, followed by hydrolysis of the ester to yield the final carboxylic acid product, this compound.
Note: This represents a generalized synthetic scheme. The actual process employed by Angelini may involve proprietary steps and intermediates.
Quantitative Analysis of Biological Activity
This compound's biological efficacy is primarily attributed to its ability to inhibit the production of key inflammatory chemokines. The following tables summarize the quantitative data on its inhibitory activity from various studies.
| In Vitro Inhibition of Cell Proliferation and Migration | |||
| Cell Type | Stimulus | This compound Concentration (µM) | Inhibition (%) |
| Rat Vascular Smooth Muscle Cells (VSMCs) | PDGF-BB | 100 | 27%[4] |
| Rat Vascular Smooth Muscle Cells (VSMCs) | PDGF-BB | 300 | 42%[4] |
| Rat Vascular Smooth Muscle Cells (VSMCs) | PDGF-BB (Chemotaxis) | 100 | 45%[4] |
| Rat Vascular Smooth Muscle Cells (VSMCs) | PDGF-BB (Chemotaxis) | 300 | 50%[4] |
| In Vivo Inhibition of MCP-1/CCL2 | |||
| Animal Model | Condition | This compound Dosage | Reduction in CCL2 |
| Rat | Balloon Angioplasty | 200 mg/kg/day | 31-49% in carotid artery[4] |
| apoE-/- Mice | Wire-induced carotid injury | Not specified | 42% in serum[4] |
| Mice | Lipopolysaccharide (LPS) induced neuroinflammation | 200 mg/kg/day | 92% in brain, 86% in spinal cord[3] |
| Inhibition of CCL2 mRNA Expression in Cultured CNS Cells | |||
| Cell Type | This compound Concentration (µM) | Duration of Treatment | Reduction in basal CCL2 mRNA |
| Microglia | 50 | 4 hours | ~75%[3] |
| Microglia | 300 | 4 hours | ~90%[3] |
| Microglia | 500 | 4 hours | ~95%[3] |
Experimental Protocols
Western Blot Analysis of NF-κB Pathway Activation
This protocol describes the investigation of this compound's effect on the phosphorylation of key proteins in the NF-κB signaling pathway.
Objective: To determine if this compound inhibits the LPS-induced phosphorylation of IκBα and the p65 subunit of NF-κB.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-phospho-p65 (Ser536), anti-IκBα, anti-p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with this compound (e.g., 300 µM) for 1 hour.[5]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).[5]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Immunoblotting: Block the membranes and incubate them with primary antibodies overnight at 4°C. Wash the membranes and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control to ensure equal protein loading.
Measurement of MCP-1/CCL2 Inhibition by ELISA
This protocol outlines the procedure for quantifying the inhibitory effect of this compound on the production of MCP-1/CCL2 in cell culture supernatants.
Objective: To measure the concentration of MCP-1/CCL2 in the supernatant of stimulated cells treated with this compound.
Materials:
-
Human or murine monocytic cell line (e.g., THP-1 or RAW 264.7)
-
Stimulating agent (e.g., LPS or TNF-α)
-
This compound
-
MCP-1/CCL2 ELISA kit (species-specific)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate the cells at a suitable density. Pre-incubate the cells with various concentrations of this compound (e.g., 10-300 µM) for 1 hour.
-
Stimulation: Add the stimulating agent to the wells and incubate for a predetermined time (e.g., 24 hours) to induce MCP-1/CCL2 production.
-
Supernatant Collection: Centrifuge the cell plates and carefully collect the culture supernatants.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of MCP-1/CCL2 in the samples based on the standard curve. Determine the percentage of inhibition for each this compound concentration compared to the stimulated control.
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects primarily by modulating the classical Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as those initiated by lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (typically p65/p50), which then translocates to the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including those for CCL2, CCL7, and CCL8, thereby initiating their transcription.[5]
This compound intervenes in this pathway by reducing the phosphorylation of both IκBα and the p65 subunit of NF-κB.[5] This inhibition of phosphorylation prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, ultimately leading to a decrease in the transcription and synthesis of the target chemokines.
Caption: this compound's mechanism of action on the NF-κB signaling pathway.
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: A generalized experimental workflow for assessing this compound's effects.
Conclusion
This compound represents a significant advancement in the field of anti-inflammatory drug discovery. Its targeted inhibition of the synthesis of a specific cluster of monocyte-attracting chemokines, mediated through the modulation of the NF-κB signaling pathway, provides a focused approach to mitigating inflammatory responses. The data presented in this whitepaper underscore its potential as both a powerful research tool for dissecting the complexities of inflammation and a promising candidate for the development of novel therapeutics for a variety of inflammatory disorders. Further research into its synthesis and biological activity will undoubtedly continue to illuminate its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The CCL2 synthesis inhibitor this compound targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory agent this compound inhibits neointima formation in both rats and hyperlipidaemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Inhibitor of Monocyte Chemotactic Protein Synthesis, Protects against Bone Loss Induced by Chikungunya Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Primary Cellular Targets of Bindarit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary cellular targets of Bindarit, a novel anti-inflammatory agent. The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
This compound is an indazolic derivative that exhibits its anti-inflammatory properties primarily by selectively inhibiting the synthesis of a specific subset of chemokines, the monocyte chemotactic proteins (MCPs).[1][2] The principal targets within this family are:
-
Chemokine (C-C motif) ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1) [3][4]
-
Chemokine (C-C motif) ligand 7 (CCL7), also known as Monocyte Chemoattractant Protein-3 (MCP-3) [1][3]
-
Chemokine (C-C motif) ligand 8 (CCL8), also known as Monocyte Chemoattractant Protein-2 (MCP-2) [1][3]
This selective inhibition of MCPs interferes with the recruitment of monocytes to sites of inflammation, which is a critical step in the propagation of the inflammatory response in various diseases.[5][6]
The molecular mechanism underlying this inhibition involves the modulation of the classical Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7] Specifically, this compound has been shown to:
-
Reduce the phosphorylation of IκBα and the p65 subunit of NF-κB. [5][7]
-
Decrease the nuclear translocation of active NF-κB dimers (p65/p50). [5][7]
-
Inhibit the binding of the p65 subunit to the promoter region of the MCP-1 gene. [7]
This results in a down-regulation of the transcription and subsequent protein expression of CCL2, CCL7, and CCL8.[7][8] Notably, this compound does not appear to affect the expression of other pro-inflammatory cytokines such as IL-6 and IL-8, highlighting its selective action.[3]
An additional upstream mechanism has been proposed, suggesting that this compound may directly interact with Fatty Acid Binding Protein 4 (FABP4) . This interaction is thought to modulate the phosphorylation of p38α and AKT2 in a PPARγ-dependent manner, ultimately leading to a decrease in MCP-1 production.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| IC50 for MCP-1 Production | Human Monocytes | LPS | 172 µM | Inhibition of MCP-1 production | [3] |
| Human Monocytes | C. albicans | 403 µM | Inhibition of MCP-1 production | [3] | |
| LPS-stimulated MM6 cells | LPS | 425 µM | Inhibition of MCP-1 production | [3] | |
| IC50 for MCP-1 mRNA | Human Monocytes | LPS | 75 µM | Reduction of MCP-1 mRNA transcripts | [3] |
| VSMC Proliferation | Rat Vascular Smooth Muscle Cells | PDGF-BB | 100 µM | 27% inhibition | [1] |
| Rat Vascular Smooth Muscle Cells | PDGF-BB | 300 µM | 42% inhibition | [1] | |
| VSMC Migration | Rat Vascular Smooth Muscle Cells | PDGF-BB | 100 µM | 45% inhibition | [1] |
| Rat Vascular Smooth Muscle Cells | PDGF-BB | 300 µM | 50% inhibition | [1] | |
| CASMC Proliferation | Human Coronary Artery Smooth Muscle Cells | TNF-α | 30-300 µM | 24-40% inhibition | [10] |
| CASMC Migration | Human Coronary Artery Smooth Muscle Cells | TNF-α | 100-300 µM | 30-55% inhibition | [10] |
| HRMC Proliferation | Human Renal Mesangial Cells | AngII, ET1 | 10-300 µM | Concentration-dependent inhibition | [11] |
| CCL2 mRNA Suppression | Murine Microglia | Basal | 50 µM | ~75% reduction | [4] |
| Murine Microglia | Basal | 300 µM | ~90% reduction | [4] | |
| Aβ-induced Toxicity | Primary Mixed Neural Cultures | Aβ₂₅₋₃₅, Aβ₁₋₄₂ | 30-500 µM | Dose-dependent reversal of cell death | [12] |
Table 2: In Vivo Efficacy and Dosage of this compound
| Animal Model | Disease Model | This compound Dosage | Effect | Reference |
| Rats | Balloon Injury-induced Neointima Formation | 200 mg/kg/day | 39% reduction in neointima formation | [1] |
| Mice (apoE-/-) | Wire-induced Carotid Injury | Not specified | Reduction in neointima formation | [1] |
| Mice (NZB/W) | Lupus Nephritis | 50 mg/kg (oral) | Delayed onset of proteinuria, prolonged survival | [3] |
| Mice (PC-3M-Luc2 xenograft) | Prostate Cancer Metastasis | Not specified | Impaired metastatic disease | [3][13] |
| Mice (4T1-Luc) | Breast Cancer | Not specified | Impairment of local tumorigenesis | [3][13] |
| Mice | Chikungunya Virus-induced Bone Loss | Not specified | Amelioration of joint swelling and bone damage | [8] |
| Rats | Adjuvant-induced Arthritis | Not specified | Reduction of radiological scores | [8] |
| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Modified course and severity of clinical EAE | [4] |
| Mice | Neonatal Hydrocephalus | 100 mg/kg/day (subcutaneous) | Suppressed activated myeloid cell accumulation | [14] |
| Humans | Lupus Nephritis | 1200 mg/day (oral) | 62% reduction in urinary MCP-1 at week 19 | [15] |
| Humans | Coronary Stent Restenosis | 600 mg/day, 1200 mg/day (oral) | Significant reduction in in-stent late loss | [16][17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's cellular targets are provided below.
-
Cell Lines: Mouse leukaemic monocyte-macrophage cell line (RAW 264.7), bone marrow-derived macrophages (BMDMs), human monocytes, rat vascular smooth muscle cells (VSMCs), human coronary artery smooth muscle cells (CASMCs), human renal mesangial cells (HRMCs), murine microglia, astrocytes, and brain microvascular endothelial cells (BMECs) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI, DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary growth factors.
-
This compound Treatment: this compound is typically dissolved in a suitable solvent like DMSO and then diluted in culture medium to the desired final concentrations (ranging from 10 µM to 500 µM).[1][3][4][10][11][12]
-
Stimulation: To induce an inflammatory response, cells are often treated with lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), platelet-derived growth factor-BB (PDGF-BB), angiotensin II (AngII), or endothelin-1 (ET1) following pre-incubation with this compound.[1][3][4][7][10][11]
-
RNA Extraction: Total RNA is isolated from treated and control cells using standard methods such as TRIzol reagent or commercial kits.
-
Reverse Transcription: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR: The relative expression levels of target genes (e.g., CCL2, CCL7, CCL8) and a housekeeping gene (e.g., GAPDH) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Sample Collection: Cell culture supernatants or cell lysates are collected after treatment.
-
Assay Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the target protein (e.g., MCP-1) are used to quantify the protein concentration according to the manufacturer's instructions.
-
Protein Extraction: Whole-cell lysates are prepared using lysis buffers containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cross-linking and Sonication: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the protein of interest (e.g., p65) to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by qPCR using primers specific for the promoter region of the target gene (e.g., MCP-1) to determine the extent of protein binding.[7]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.
Caption: Mechanism of Action of this compound on the NF-κB Signaling Pathway.
Caption: Typical Experimental Workflow to Investigate this compound's Effects.
References
- 1. The anti-inflammatory agent this compound inhibits neointima formation in both rats and hyperlipidaemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the anti-inflammatory agent this compound on the chemokinome: selective inhibition of the monocyte chemotactic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The CCL2 synthesis inhibitor this compound targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: an anti-inflammatory small molecule that modulates the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: an anti-inflammatory small molecule that modulates the NFκB pathway. | Semantic Scholar [semanticscholar.org]
- 7. This compound: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an Inhibitor of Monocyte Chemotactic Protein Synthesis, Protects against Bone Loss Induced by Chikungunya Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. This compound Inhibits Human Coronary Artery Smooth Muscle Cell Proliferation, Migration and Phenotypic Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The monocyte chemotactic protein synthesis inhibitor this compound prevents mesangial cell proliferation and extracellular matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting monocyte chemotactic protein-1 synthesis with this compound induces tumor regression in prostate and breast cancer animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. | BioWorld [bioworld.com]
- 16. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 17. A double-blind randomised study to evaluate the efficacy and safety of this compound in preventing coronary stent restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Bindarit's Selective Inhibition of the Monocyte Chemotactic Protein Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the selective inhibitory action of Bindarit on the monocyte chemotactic proteins (MCPs): MCP-1 (CCL2), MCP-2 (CCL8), and MCP-3 (CCL7). This compound, an indazolic derivative, has demonstrated significant anti-inflammatory properties by specifically targeting the synthesis of this subfamily of chemokines, which are pivotal in mediating monocyte recruitment during inflammatory responses. This document provides a comprehensive overview of the quantitative data supporting this selectivity, detailed experimental protocols from key studies, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Analysis of this compound's Inhibitory Action
| Cell Type | Stimulant | This compound Concentration (µM) | Inhibition of MCP-1/CCL2 Production (%) | Reference |
| Human Coronary Artery Smooth Muscle Cells (CASMCs) | TNF-α (30 ng/mL) | 10 | 24% | [1] |
| 30 | 39% | [1] | ||
| 100 | 52% | [1] | ||
| 300 | 54% | [1] | ||
| Rat Vascular Smooth Muscle Cells (VSMCs) | PDGF-BB | 100 | 27% (proliferation inhibition) | |
| 300 | 42% (proliferation inhibition) | |||
| Human Monocytic Cells (MM-6) | LPS (100 ng/mL) | 300 | Significant reduction | [2] |
| C3(1)/SV40Tag Mouse Mammary Tumor Tissue | - | 0.5% in diet | 28% (mRNA reduction) | [3] |
| 15% (protein reduction) | [3] |
| Cell Type | Stimulant | This compound Concentration (µM) | Inhibition of MCP-3/CCL7 Production (%) | Reference |
| Human Coronary Artery Smooth Muscle Cells (CASMCs) | TNF-α (30 ng/mL) | 30 | Significant reduction | [1] |
| 100 | Significant reduction | [1] | ||
| 300 | Significant reduction | [1] | ||
| CHIKV-infected Mouse Ankle Joints | Chikungunya Virus | 100 mg/kg | Significant transcriptional inhibition | [4] |
| Chemokine | In Vivo Model | This compound Treatment | Effect | Reference |
| MCP-2/CCL8 | CHIKV-infected Mouse Ankle Joints | 100 mg/kg | Significant transcriptional inhibition | [4] |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
This compound exerts its selective inhibitory effect by modulating the classical nuclear factor-κB (NF-κB) signaling pathway, a cornerstone of inflammatory gene expression.[5][6] Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This frees the NF-κB p65/p50 heterodimer to translocate to the nucleus and bind to the promoter regions of target genes, including those for MCP-1, MCP-2, and MCP-3, thereby initiating their transcription.
This compound intervenes in this cascade by reducing the phosphorylation of both IκBα and the p65 subunit of NF-κB.[5][6] This action inhibits the nuclear translocation of active NF-κB dimers and their subsequent binding to the MCP-1 promoter.[5] This targeted disruption of a key transcription factor's activity underlies this compound's ability to selectively suppress the production of the MCP subfamily of chemokines without affecting the expression of other inflammatory cytokines.[5][6]
Caption: Mechanism of this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies employed in studies investigating this compound's effects on MCP expression and function.
Quantitative Real-Time PCR (qRT-PCR) for MCP mRNA Expression
This protocol is a composite of methodologies described in studies analyzing the effect of this compound on MCP gene expression.[3][4][7]
Objective: To quantify the mRNA levels of MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7 in cells or tissues following treatment with this compound.
Methodology:
-
RNA Isolation: Total RNA is extracted from cell lysates or homogenized tissues using a suitable reagent like TRIzol, followed by purification.
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers for MCP-1, MCP-2, MCP-3, and a reference gene (e.g., 18S or HPRT). The reaction is performed in a real-time PCR system.
-
Cycling Conditions: A typical thermal cycling protocol consists of an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and a combined annealing/extension step (e.g., 60°C for 1 minute).[3]
-
Data Analysis: The relative expression of the target MCP genes is calculated using the 2-ΔΔCt method, normalizing the data to the expression of the reference gene.
Caption: Workflow for quantifying MCP mRNA expression using qRT-PCR.
Chemotaxis Assay
This protocol is based on the modified Boyden chamber assay, a common method for evaluating cell migration in response to chemoattractants.[1]
Objective: To assess the ability of this compound to inhibit monocyte migration towards a gradient of MCP-1, MCP-2, or MCP-3.
Methodology:
-
Cell Preparation: Monocytic cells (e.g., THP-1 or primary monocytes) are starved in serum-free or low-serum medium.
-
Chamber Setup: A multi-well plate with cell culture inserts containing a porous membrane (e.g., 8.0 µm pore size) is used. The lower chamber is filled with medium containing the chemoattractant (MCP-1, -2, or -3).
-
Cell Seeding: A suspension of the prepared monocytic cells, pre-treated with various concentrations of this compound or a vehicle control, is added to the upper chamber (the insert).
-
Incubation: The plate is incubated for a specific period (e.g., 1-4 hours) at 37°C to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migration: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with DAPI or crystal violet), and counted under a microscope. The number of migrated cells in the this compound-treated groups is compared to the vehicle-treated control.
Caption: Experimental workflow for a monocyte chemotaxis assay.
Conclusion
The available evidence strongly supports the classification of this compound as a selective inhibitor of the MCP subfamily of chemokines, namely MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7. Its mechanism of action, centered on the downregulation of the NF-κB signaling pathway, provides a targeted approach to mitigating the monocyte-driven inflammation that characterizes numerous pathological conditions. The quantitative data, while not providing a complete comparative IC50 profile, consistently demonstrates a concentration-dependent inhibition of MCP production. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and similar molecules targeting the chemokine system.
References
- 1. This compound Inhibits Human Coronary Artery Smooth Muscle Cell Proliferation, Migration and Phenotypic Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the MCP-1 synthesis inhibitor this compound on tumorigenesis and inflammatory markers in the C3(1)/SV40Tag mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Inhibitor of Monocyte Chemotactic Protein Synthesis, Protects against Bone Loss Induced by Chikungunya Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: an anti-inflammatory small molecule that modulates the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the pro-inflammatory factor CCL2 (MCP-1) with this compound for influenza A (H7N9) treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis for Bindarit's Anti-inflammatory Effects: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bindarit is an indazolic derivative with potent anti-inflammatory properties stemming from its selective inhibition of a specific subset of CC chemokines. This technical guide delineates the molecular mechanisms underpinning this compound's therapeutic effects. The core of its action lies in the targeted downregulation of the classical nuclear factor-κB (NF-κB) signaling pathway. By reducing the phosphorylation of IκBα and the p65 subunit of NF-κB, this compound effectively prevents the nuclear translocation of active NF-κB dimers. This leads to a significant and specific reduction in the transcription of pro-inflammatory genes, most notably Monocyte Chemoattractant Protein-1 (MCP-1/CCL2). This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its inhibitory activities, detailed experimental protocols for its study, and visual diagrams to elucidate its mechanism of action.
Core Mechanism: Selective Inhibition of the NF-κB Signaling Pathway
The primary anti-inflammatory effect of this compound is achieved through its modulation of the canonical NF-κB pathway, a central signaling cascade in inflammatory responses.[1] The therapeutic effects of this compound are linked to its ability to interfere with monocyte recruitment by selectively inhibiting the synthesis of the monocyte chemotactic protein (MCP) subfamily of chemokines, including CCL2, CCL7, and CCL8.[1][2][3]
Inhibition of IκBα and p65 Phosphorylation
In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[4] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer.
This compound intervenes at this critical juncture. It downregulates the classical NF-κB pathway by reducing the phosphorylation of both IκBα and the p65 (RelA) subunit of NF-κB.[1][5][6] By preventing the initial phosphorylation of IκBα, this compound ensures the inhibitor remains bound to NF-κB, effectively sequestering it in the cytoplasm.
Reduced NF-κB Nuclear Translocation and DNA Binding
The inhibition of IκBα phosphorylation and degradation directly results in a significant reduction in the nuclear translocation of p65-containing NF-κB dimers.[5] Consequently, the amount of active NF-κB available to bind to specific DNA sequences, known as κB sites, in the promoter regions of target genes is diminished.[1][6]
Promoter-Specific Transcriptional Inhibition
A key feature of this compound's mechanism is its specificity. Studies have shown that this compound exerts a specific inhibitory effect on the p65 and p65/p50-mediated activation of the MCP-1/CCL2 promoter.[1][5][6] This targeted action leads to a potent and significant reduction in the gene expression of CCL2 and other related MCPs.[6] Notably, this compound does not affect the activation of all NF-κB-dependent promoters, indicating that it acts on a specific subpopulation of NF-κB isoforms or associated cofactors, thereby avoiding global immunosuppression.[1][6] For instance, it does not inhibit the recruitment of p65 to the IκBα promoter, which is part of a negative feedback loop.[6] This selectivity results in the specific downregulation of cytokines like MCP-1/CCL2 and IL-12β/p40, while other inflammatory cytokines such as IL-6 and IL-8/KC are unaffected.[1][7]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Modulation of Other Signaling Pathways
While the NF-κB pathway is the primary target, some studies indicate that this compound may also modulate other signaling cascades. In certain cellular contexts, this compound has been observed to alter the phosphorylation of p38 MAP kinase and AKT2.[8][9] For example, in monocytic cells stimulated with LPS, this compound was found to change the phosphorylation patterns of p38α and AKT-2.[8] In cancer models, it has been shown to negatively regulate TGF-β and AKT signaling pathways.[10] These effects may contribute to its broader anti-inflammatory and anti-proliferative activities, but are considered secondary to its well-defined role in NF-κB inhibition.
Quantitative Analysis of In Vitro Efficacy
The biological activity of this compound has been quantified in various in vitro models, demonstrating its potency in inhibiting chemokine production and associated cellular processes.
Table 1: IC50 Values for this compound on MCP-1/CCL2 Production
| Cell Type | Stimulus | Parameter Measured | IC50 Value | Reference |
| Human Monocytes | LPS | MCP-1 Protein | 172 µM | [11] |
| Human Monocytes | C. albicans | MCP-1 Protein | 403 µM | [11] |
| Human Monocytes | LPS | MCP-1 mRNA | 75 µM | [11] |
Table 2: this compound's Inhibitory Effects on Cellular Processes
| Cell Type | Process | Stimulus | This compound Conc. | % Inhibition | Reference |
| Rat Vascular Smooth Muscle Cells | Chemotaxis | PDGF-BB | 100 µM | 45% | [2] |
| Rat Vascular Smooth Muscle Cells | Chemotaxis | PDGF-BB | 300 µM | 50% | [2] |
| Human Coronary Artery SMCs | Migration | TNF-α | 100 µM | 30% | [12] |
| Human Coronary Artery SMCs | Migration | TNF-α | 300 µM | 55% | [12] |
| Human Coronary Artery SMCs | Proliferation | TNF-α | 100 µM | 32% | [12] |
| Human Coronary Artery SMCs | Proliferation | TNF-α | 300 µM | 40% | [12] |
Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on a suite of standard molecular and cellular biology techniques.
Cell Culture and Stimulation
-
Cell Lines: Commonly used cell lines include murine macrophage-like RAW 264.7 cells, primary bone marrow-derived macrophages (BMDMs), and human monocytic cell lines.[6]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Experimental Treatment: For experiments, cells are often pre-treated with this compound (e.g., 300 µM) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for various time points.[6]
Western Blot for Protein Phosphorylation
-
Objective: To measure the levels of phosphorylated IκBα and p65.
-
Protocol:
-
Lysate Preparation: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-IκBα, phospho-p65, total IκBα, total p65, and a loading control (e.g., β-actin).
-
Secondary Antibody & Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
qRT-PCR and ELISA for Cytokine Quantification
-
Objective: To measure CCL2 mRNA and secreted protein levels.
-
qRT-PCR Protocol (mRNA):
-
RNA Extraction: Total RNA is extracted from treated cells using a commercial kit (e.g., RNeasy).
-
cDNA Synthesis: cDNA is synthesized from the RNA using reverse transcriptase.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for CCL2 and a housekeeping gene (e.g., GAPDH). Relative expression is calculated using the ΔΔCt method.[13]
-
-
ELISA Protocol (Protein):
-
Sample Collection: Cell culture supernatants are collected after treatment.
-
Assay: A commercial sandwich ELISA kit for CCL2 is used according to the manufacturer's instructions to quantify the concentration of the secreted chemokine.[13]
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
-
Objective: To assess the binding of active NF-κB in nuclear extracts to a DNA probe.
-
Protocol:
-
Nuclear Extract Preparation: Nuclear proteins are extracted from treated cells using a specialized lysis buffer protocol.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is labeled with a radioactive (³²P) or non-radioactive (e.g., biotin) tag.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts.
-
Gel Electrophoresis: The protein-DNA complexes are separated from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A decrease in the shifted band indicates reduced NF-κB binding.
-
Caption: A generalized experimental workflow for studying this compound's effects.
Conclusion
The anti-inflammatory activity of this compound is rooted in a specific and well-defined molecular mechanism. By targeting the phosphorylation of IκBα and p65, it effectively dampens the classical NF-κB signaling pathway. This leads to a selective inhibition of the transcription of key pro-inflammatory chemokines, particularly CCL2, thereby reducing the recruitment of monocytes to sites of inflammation. This targeted approach, which avoids broad immunosuppression, makes this compound an important molecule for both research into inflammatory processes and the development of novel therapeutics for a range of inflammatory diseases.[1][5][6]
References
- 1. This compound: an anti-inflammatory small molecule that modulates the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory agent this compound inhibits neointima formation in both rats and hyperlipidaemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Targeting monocyte chemotactic protein-1 synthesis with this compound induces tumor regression in prostate and breast cancer animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound Inhibits Human Coronary Artery Smooth Muscle Cell Proliferation, Migration and Phenotypic Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, inhibitor of CCL2 synthesis, protects neurons against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bindarit in In Vivo Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bindarit, a selective inhibitor of the synthesis of CC-chemokines, in preclinical in vivo models of neuroinflammation. The information presented is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound in various neurological conditions characterized by an inflammatory component.
Therapeutic Rationale:
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including acute brain injury (e.g., subarachnoid hemorrhage), chronic neurodegenerative diseases, and postoperative cognitive dysfunction.[1][2] A key family of signaling molecules implicated in orchestrating this inflammatory response is the CC-chemokine family, particularly Chemokine (C-C motif) ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1).[3][4] CCL2 plays a pivotal role in recruiting monocytes and activating microglia, the resident immune cells of the central nervous system (CNS).[5][6]
This compound is a small indazolic derivative that has demonstrated anti-inflammatory properties by selectively inhibiting the transcription of the CCL2, CCL7, and CCL8 genes.[4][7] By reducing the synthesis of these potent chemoattractants, this compound can effectively attenuate the infiltration of peripheral immune cells into the CNS and modulate microglial activation, thereby mitigating the detrimental effects of neuroinflammation.[1][5][8]
Mechanism of Action:
This compound's primary mechanism of action involves the inhibition of the CCL2/CCR2 signaling axis.[3] In the context of neuroinflammation, injury or pathogenic stimuli trigger the upregulation of CCL2 in the brain.[3] CCL2 then binds to its receptor, CCR2, which is expressed on microglia and infiltrating monocytes. This binding event activates downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of pro-inflammatory gene expression.[3][5] The activation of NF-κB leads to the production of various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), perpetuating the inflammatory cascade.[1] this compound interrupts this process by suppressing CCL2 synthesis, leading to reduced CCR2 activation, decreased NF-κB signaling, and a subsequent downregulation of inflammatory mediators.[3]
Quantitative Data Summary
The following table summarizes the optimal dosages and administration routes of this compound in various in vivo neuroinflammation models as reported in the literature.
| Animal Model | Neuroinflammatory Insult | Dosage | Route of Administration | Key Outcomes | Reference |
| Rat | Subarachnoid Hemorrhage (SAH) | 200 mg/kg | Intraperitoneal (IP) | Improved neurological function, reduced brain edema, decreased BBB permeability, attenuated microglial activation, and reduced levels of TNF-α, IL-1β, and IL-6. | [1] |
| Rat | Subarachnoid Hemorrhage (SAH) | Not specified | Intraperitoneal (IP) | Improved neurological deficits and reduced neuroinflammation by regulating the CCL2/CCR2/NF-κB pathway. | [3] |
| Mouse | Neonatal Hydrocephalus | 100 mg/kg | Subcutaneous (SC) | Restored cortical thinning, improved synaptic maturation, and suppressed microglial activation. | [5][6][9] |
| Mouse | Lipopolysaccharide (LPS)-induced Neuroinflammation | 200 mg/kg | Intraperitoneal (IP) | Dramatically reduced LPS-stimulated expression of CCL2 in the brain and spinal cord. | [4] |
| Mouse | Tibial Fracture Surgery (Postoperative Cognitive Dysfunction) | 200 mg/kg | Intraperitoneal (IP) | Improved postoperative cognitive function, attenuated pericyte loss, preserved blood-brain barrier integrity, and suppressed microglial and astrocyte activation. | [8][10] |
Experimental Protocols
Preparation of this compound Suspension
This compound is typically prepared as a suspension for in vivo administration due to its limited solubility in aqueous solutions.
-
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (MTC) in sterile water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. A common concentration used is 20 mg/mL.[1][4]
-
Weigh the this compound powder and place it in a sterile tube or vial.
-
Add the appropriate volume of 0.5% MTC solution to achieve the final concentration.
-
Vortex the mixture vigorously for several minutes until a uniform suspension is formed.
-
For a more homogenous suspension, sonicate the mixture for short intervals on ice.
-
The suspension should be prepared fresh before each administration.
-
Induction of Neuroinflammation Models
This model is used to induce a robust and acute neuroinflammatory response.
-
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Animal handling and injection equipment
-
-
Procedure:
This model simulates the early brain injury and neuroinflammation that occurs after a subarachnoid hemorrhage.
-
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Surgical instruments
-
Micro-syringe or needle
-
-
Procedure (Endovascular Perforation Model):
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Make a midline incision on the neck to expose the common carotid artery.
-
A sharpened suture or wire is introduced into the external carotid artery and advanced to the internal carotid artery until it perforates the anterior cerebral artery, inducing a subarachnoid hemorrhage.
-
The suture is then withdrawn, and the incision is closed.
-
Animals are monitored closely for recovery.
-
Administration of this compound
The timing of this compound administration is crucial and depends on the research question (prophylactic vs. therapeutic).
-
Prophylactic Administration: this compound is administered before the inflammatory insult. For example, in the LPS model, this compound (200 mg/kg, IP) can be given once daily for 4 days prior to the LPS injection.[4]
-
Therapeutic Administration: this compound is administered after the inflammatory insult. For instance, in the SAH model, this compound (200 mg/kg, IP) can be given immediately after the induction of SAH and repeated 12 hours later.[1]
Assessment of Neuroinflammation
-
At the designated experimental endpoint, animals are deeply anesthetized and transcardially perfused with ice-cold saline followed by 4% paraformaldehyde (for histology) or saline only (for biochemical analyses).
-
The brain is carefully dissected and can be processed for various downstream applications.
-
Homogenize brain tissue in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).
-
Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain homogenates.[1]
-
Process the fixed brain tissue for cryosectioning or paraffin embedding.
-
Incubate brain sections with a primary antibody against a microglial marker such as Ionized calcium-binding adapter molecule 1 (Iba-1) or CD11b.[1][8]
-
Use a fluorescently labeled secondary antibody to visualize the primary antibody.
-
Acquire images using a fluorescence microscope.
-
Quantify microglial activation by assessing cell morphology (e.g., ramified vs. amoeboid) and the intensity of the fluorescent signal.[8]
Visualizations
Caption: Signaling pathway of this compound in neuroinflammation.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. e-century.us [e-century.us]
- 2. Modelling neuroinflammatory phenotypes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates neuroinflammation after subarachnoid hemorrhage by regulating the CCL2/CCR2/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CCL2 synthesis inhibitor this compound targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory Agent this compound Attenuates the Impairment of Neural Development through Suppression of Microglial Activation in a Neonatal Hydrocephalus Mouse Model | Journal of Neuroscience [jneurosci.org]
- 6. The Anti-Inflammatory Agent this compound Attenuates the Impairment of Neural Development through Suppression of Microglial Activation in a Neonatal Hydrocephalus Mouse Model | Journal of Neuroscience [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. CCL2 Inhibitor this compound Improve Postoperative Cognitive Function by Attenuating Pericyte Loss-Related Blood–Brain Barrier Disruption and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anti-Inflammatory Agent this compound Attenuates the Impairment of Neural Development through Suppression of Microglial Activation in a Neonatal Hydrocephalus Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCL2 Inhibitor this compound Improve Postoperative Cognitive Function by Attenuating Pericyte Loss-Related Blood-Brain Barrier Disruption and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Bindarit in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bindarit is an anti-inflammatory small molecule that selectively inhibits the synthesis of monocyte chemotactic proteins (MCPs), including MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7.[1] Its mechanism of action involves the modulation of the NF-κB signaling pathway, a critical regulator of inflammatory responses.[2][3][4] Specifically, this compound has been shown to reduce the phosphorylation of IκBα and the p65 subunit of NF-κB, which in turn decreases their nuclear translocation and subsequent activation of target gene promoters, such as that of MCP-1.[2][3] These characteristics make this compound a valuable tool for in vitro studies of inflammation, cancer cell proliferation and migration, and other pathological processes where chemokine-mediated leukocyte recruitment plays a significant role.[5][6]
This document provides detailed protocols for the preparation and use of this compound in cell culture experiments, along with key physicochemical and biological data to guide experimental design.
Physicochemical and Biological Properties of this compound
A summary of essential quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₉H₂₀N₂O₃ | [5] |
| Molecular Weight | 324.4 g/mol | [7] |
| Appearance | Crystalline solid | [8] |
| Purity | ≥98% | [8] |
| Solubility | - DMSO: ≥ 46 mg/mL (141.81 mM) to 100 mM- Ethanol: ~20 mg/mL to 25 mM- Dimethyl formamide (DMF): ~30 mg/ml | [5][8] |
| Storage (Powder) | Store at -20°C for up to 3 years. Can be stored at +4°C for up to 12 months under desiccating conditions. | [8][9] |
| Storage (Stock Solution) | Store in aliquots at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [9][10] |
| Working Concentration | 10 µM - 500 µM in cell culture media. | [5][11][12] |
| IC₅₀ | - LPS-induced MCP-1 mRNA in human monocytes: 75 µM- LPS-induced MCP-1 production in human monocytes: 172 µM- LPS-induced MCP-1 production in MM6 cells: 425 µM | [5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or incubator at 37°C
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Calculate Required Mass: Determine the mass of this compound powder needed to prepare the desired volume of a 100 mM stock solution. The formula to use is: Mass (g) = Desired Volume (L) x 0.1 mol/L x 324.4 g/mol For example, to prepare 1 mL of a 100 mM stock solution: Mass (g) = 0.001 L x 0.1 mol/L x 324.4 g/mol = 0.03244 g = 32.44 mg
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the weighed this compound powder to a sterile tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C for a short period can aid in dissolution.[13]
-
Sterilization: As this compound solutions are typically prepared in DMSO, they are considered sterile if prepared from a sterile powder and solvent under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C.[9][10]
Protocol 2: Preparation of this compound Working Solution and Treatment of Cells
This protocol outlines the dilution of the stock solution to the final working concentration and its application to cell cultures.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Cells plated at the desired density
-
Sterile pipettes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture well or dish. Volume of Stock (µL) = (Final Concentration (µM) x Final Volume (µL)) / Stock Concentration (µM) For example, to prepare 1 mL of a 100 µM working solution: Volume of Stock (µL) = (100 µM x 1000 µL) / 100,000 µM = 1 µL
-
Serial Dilution (Recommended): To avoid precipitation and ensure accurate pipetting of small volumes, it is recommended to perform a serial dilution.
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed complete cell culture medium.
-
Then, add the appropriate volume of the intermediate dilution to your cell culture wells.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiment. This consists of treating a set of cells with the same volume of DMSO as used for the this compound treatment, diluted in the same volume of cell culture medium. The final concentration of DMSO should typically not exceed 0.5% to avoid cellular toxicity.[10]
-
Cell Treatment: Remove the existing medium from your plated cells and replace it with the medium containing the final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 4, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[11][12]
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays, such as ELISA for cytokine measurement, qPCR for gene expression analysis, or cell viability assays.
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
The following diagram illustrates the simplified signaling pathway through which this compound exerts its inhibitory effect on MCP-1 production. This compound treatment leads to a reduction in the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing the translocation of the active p65/p50 dimer to the nucleus and subsequent transcription of the MCP-1 gene.[2]
Caption: this compound inhibits the NF-κB pathway, reducing MCP-1 production.
Experimental Workflow for this compound Preparation and Cell Treatment
The following diagram provides a step-by-step workflow for the preparation of this compound from powder to its application in cell culture experiments.
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. Impact of the anti-inflammatory agent this compound on the chemokinome: selective inhibition of the monocyte chemotactic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an anti-inflammatory small molecule that modulates the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an anti-inflammatory small molecule that modulates the NFκB pathway. | Semantic Scholar [semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting monocyte chemotactic protein-1 synthesis with this compound induces tumor regression in prostate and breast cancer animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C19H20N2O3 | CID 71354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. The CCL2 synthesis inhibitor this compound targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-inflammatory agent this compound inhibits neointima formation in both rats and hyperlipidaemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
Application Notes and Protocols for Studying Monocyte Migration In Vitro Using Bindarit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bindarit for the in vitro study of monocyte migration. This compound is a selective inhibitor of the synthesis of a subfamily of inflammatory chemokines, including Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), MCP-3/CCL7, and MCP-2/CCL8.[1] Its mechanism of action involves the downregulation of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.[2][3][4] By inhibiting the production of these key chemoattractants, this compound effectively reduces the recruitment of monocytes to sites of inflammation.[5][6]
These protocols are intended for researchers in immunology, cell biology, and drug development who are investigating the mechanisms of monocyte migration and the therapeutic potential of inhibiting this process in various inflammatory diseases.
Mechanism of Action: this compound and the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB dimers (such as p65/p50) to translocate to the nucleus, where they bind to promoter regions of target genes and induce the transcription of pro-inflammatory mediators, including CCL2, CCL7, and CCL8.[2][7] this compound has been shown to reduce the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby inhibiting NF-κB activation and nuclear translocation.[2] This specific action on the p65 and p65/p50-induced MCP-1 promoter activation leads to a decrease in the synthesis and secretion of these monocyte chemoattractants.[2][3]
Caption: this compound inhibits the NF-κB signaling pathway, preventing the transcription of monocyte chemoattractants.
Quantitative Data on this compound's In Vitro Efficacy
The following tables summarize the effective concentrations and inhibitory effects of this compound on cell proliferation and migration from published studies.
Table 1: Effect of this compound on Cell Proliferation
| Cell Type | Stimulant | This compound Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| Human Coronary Artery Smooth Muscle Cells (CASMCs) | TNF-α (30 ng/mL) | 10 | 24% | [8] |
| Human Coronary Artery Smooth Muscle Cells (CASMCs) | TNF-α (30 ng/mL) | 30 | 39% | [8] |
| Human Coronary Artery Smooth Muscle Cells (CASMCs) | TNF-α (30 ng/mL) | 100 | 52% | [8] |
| Human Coronary Artery Smooth Muscle Cells (CASMCs) | TNF-α (30 ng/mL) | 300 | 54% | [8] |
Table 2: Effect of this compound on Cell Migration and Invasion
| Cell Type | Assay Type | This compound Concentration (µM) | Inhibition (%) | Reference |
| Human Coronary Artery Smooth Muscle Cells (CASMCs) | Chemotaxis | 100 | 30% | [1][8] |
| Human Coronary Artery Smooth Muscle Cells (CASMCs) | Chemotaxis | 300 | 55% | [1][8] |
| Human Coronary Artery Smooth Muscle Cells (CASMCs) | Invasion | 300 | 50% | [1][8] |
| Rat Vascular Smooth Muscle Cells (VSMCs) | Chemotaxis | 100 | 45% | [9] |
| Rat Vascular Smooth Muscle Cells (VSMCs) | Chemotaxis | 300 | 50% | [9] |
| Rat Vascular Smooth Muscle Cells (VSMCs) | Invasion | 100 | 30% | [9] |
Experimental Protocols
Protocol 1: In Vitro Monocyte Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol details a widely used method to assess the effect of this compound on monocyte migration towards a chemoattractant.
Objective: To quantify the inhibitory effect of this compound on monocyte migration in response to a specific chemoattractant, such as CCL2.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
This compound (stock solution in DMSO, then diluted in media)
-
Chemoattractant (e.g., recombinant human CCL2/MCP-1)
-
Transwell inserts (e.g., 5 µm pore size for monocytes)
-
24-well tissue culture plates
-
Cell culture medium (e.g., RPMI 1640 with 1% BSA)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Monocyte Isolation: Isolate primary human monocytes from whole blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.[10] Alternatively, use a cultured monocyte cell line.
-
Cell Preparation: Resuspend monocytes in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
This compound Pre-treatment (Optional): Incubate the monocyte suspension with various concentrations of this compound (e.g., 10, 30, 100, 300 µM) or vehicle control (DMSO) for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM CCL2) to the lower wells of the 24-well plate.
-
Include a negative control well with medium only (no chemoattractant).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the monocyte suspension (with or without this compound pre-treatment) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for optimal migration (typically 2-4 hours).[10]
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Wipe the top of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the cells that have migrated to the lower chamber. This can be done by:
-
Fluorescence-based method: Add a fluorescent dye like Calcein-AM to the lower chamber, incubate, and read the fluorescence on a plate reader.
-
Cell Counting: Directly count the migrated cells using a hemocytometer or an automated cell counter.
-
Flow Cytometry: Analyze the cell suspension from the lower chamber using a flow cytometer.
-
-
Data Analysis:
Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.
-
% Inhibition = [1 - (Fluorescence with this compound / Fluorescence with vehicle)] x 100
Caption: Experimental workflow for the in vitro monocyte migration assay using this compound.
Protocol 2: Measurement of Chemokine Production by ELISA
This protocol is used to confirm that this compound is inhibiting the production of monocyte chemoattractants from a cellular source.
Objective: To measure the levels of CCL2, CCL7, and/or CCL8 in the supernatant of cultured cells treated with this compound.
Materials:
-
Cells capable of producing monocyte chemoattractants (e.g., endothelial cells, smooth muscle cells, or monocytes/macrophages stimulated with LPS)
-
This compound
-
Stimulant (e.g., TNF-α or LPS)
-
Cell culture plates (e.g., 48-well)
-
ELISA kits for human/mouse CCL2, CCL7, or CCL8
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 48-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere.[1]
-
Induction of Quiescence: If necessary for the cell type, induce quiescence by serum starvation.
-
Treatment: Stimulate the cells with an appropriate agent (e.g., 30 ng/mL TNF-α) in the presence or absence of various concentrations of this compound (e.g., 10-300 µM).[1]
-
Supernatant Collection: After a suitable incubation period (e.g., 6, 12, 24, or 48 hours), collect the cell culture supernatants.[1]
-
Centrifugation: Centrifuge the supernatants to remove any cells or debris (e.g., 2000 x g for 10 minutes at 4°C).[1]
-
Storage: Store the supernatants at -80°C until the ELISA is performed.
-
ELISA: Perform the ELISA for the target chemokine(s) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of the chemokine in each sample. Compare the chemokine levels in this compound-treated samples to the vehicle-treated control.
These protocols and application notes provide a solid foundation for investigating the role of this compound in modulating monocyte migration in vitro. Researchers can adapt these methods to their specific experimental systems and questions.
References
- 1. This compound Inhibits Human Coronary Artery Smooth Muscle Cell Proliferation, Migration and Phenotypic Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: an anti-inflammatory small molecule that modulates the NFκB pathway. | Semantic Scholar [semanticscholar.org]
- 5. The CCL2 synthesis inhibitor this compound targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CCL2 by this compound alleviates diabetes-associated periodontitis by suppressing inflammatory monocyte infiltration and altering macrophage properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. The anti-inflammatory agent this compound inhibits neointima formation in both rats and hyperlipidaemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes: The Use of Bindarit in Experimental Autoimmune Encephalomyelitis (EAE)
Introduction Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1] A critical aspect of EAE and MS pathogenesis is neuroinflammation, which involves the infiltration of immune cells into the central nervous system (CNS). The chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) is a key mediator in this process, recruiting monocytes, memory T cells, and dendritic cells to sites of inflammation.[2][3] Bindarit is a small, synthetic indazolic derivative that selectively inhibits the synthesis of CCL2, making it a valuable tool for studying neuroinflammatory processes and a potential therapeutic agent.[4][5] These notes provide a comprehensive overview of this compound's application in EAE models.
Mechanism of Action this compound's primary mechanism of action is the inhibition of CCL2 transcription.[6] It has been shown to suppress CCL2 expression in the three main cell types of the neurovascular unit (NVU) responsible for its production during neuroinflammation: brain microvascular endothelial cells (BMEC), astrocytes, and microglia.[2][7] The inhibitory effect is mediated, at least in part, through the modulation of the NF-κB signaling pathway. Specifically, this compound can inhibit the activation of p65 and p65/p50, which are crucial for driving CCL2 promoter activity.[3][6] By reducing CCL2 levels in the CNS, this compound effectively diminishes the recruitment of inflammatory monocytes and T cells across the blood-brain barrier, thereby attenuating the autoimmune response against the myelin sheath.[3][4]
References
- 1. transpharmation.com [transpharmation.com]
- 2. The CCL2 synthesis inhibitor this compound targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CCL2 by this compound alleviates diabetes-associated periodontitis by suppressing inflammatory monocyte infiltration and altering macrophage properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Obesity Promotes EAE Through IL-6 and CCL-2-Mediated T Cells Infiltration [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an Inhibitor of Monocyte Chemotactic Protein Synthesis, Protects against Bone Loss Induced by Chikungunya Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CCL2 synthesis inhibitor this compound targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Bindarit in Pancreatitis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Bindarit, a selective inhibitor of the synthesis of monocyte chemoattractant protein-1 (MCP-1/CCL2), in a preclinical research setting of acute pancreatitis. The protocols and data presented are based on established murine models of caerulein-induced pancreatitis.
Introduction
Acute pancreatitis is characterized by an inflammatory response within the pancreas, which can lead to systemic complications.[1][2][3][4] A key initiating event in the inflammatory cascade is the production of chemokines, such as MCP-1, by pancreatic acinar cells.[2][3][4] MCP-1 is a potent chemoattractant for monocytes and macrophages, and its upregulation is an early event in acute pancreatitis.[2][3][4][5][6]
This compound is a small molecule, 2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3yl]methoxy]propanoic acid, that has been shown to preferentially inhibit the production of MCP-1 without significantly affecting other cytokines like IL-1, IL-6, or other chemokines such as IL-8, MIP-1α, and RANTES.[1][3][4][7] This selective activity makes this compound a valuable tool for investigating the specific role of the CCL2/CCR2 axis in the pathogenesis of pancreatitis and for evaluating the therapeutic potential of targeting this pathway.[8]
Mechanism of Action
This compound's primary mechanism of action in the context of pancreatitis is the inhibition of MCP-1 synthesis.[1][2][3][4][7] By reducing the levels of MCP-1, this compound effectively suppresses the recruitment of inflammatory monocytes and macrophages to the pancreas, thereby attenuating the inflammatory response and subsequent tissue damage.[9][10] Studies have shown that this compound's anti-inflammatory effects are mediated through the downregulation of the classical NFκB pathway, which involves a reduction in the phosphorylation of IκBα and p65, leading to decreased nuclear translocation and DNA binding of NFκB.[9][11]
Experimental Protocols
The following protocols are detailed for the use of this compound in a caerulein-induced model of acute pancreatitis in mice.
Materials and Reagents
-
This compound (2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3yl]methoxy]propanoic acid)
-
Caerulein
-
Swiss mice (20-25 g)
-
Normal saline (0.9% NaCl)
-
Pentabarbitone (for euthanasia)
-
Reagents for plasma amylase assay
-
Reagents for myeloperoxidase (MPO) activity assay
-
Formalin and other reagents for histological processing
Experimental Workflow
Caption: Experimental workflow for administering this compound in a mouse model of acute pancreatitis.
Detailed Procedures
1. Induction of Acute Pancreatitis:
-
Prepare a stock solution of caerulein in normal saline.
-
Administer caerulein via intraperitoneal (i.p.) injection at a dose of 50 µg/kg.[1][7]
-
Repeat the injections hourly for a total of 10 hours to induce acute pancreatitis.[1][7]
-
The control group should receive i.p. injections of normal saline at the same time points.[1]
2. This compound Administration:
-
Prepare a suspension of this compound for i.p. injection.
-
Prophylactic Treatment: Administer a single dose of this compound (200 mg/kg, i.p.) 30 minutes before the first caerulein injection.[1][7]
-
Therapeutic Treatment: Administer a single dose of this compound (200 mg/kg, i.p.) 1 hour after the first caerulein injection.[1][7]
-
The placebo group should receive the vehicle control at the corresponding time points.
3. Outcome Measures:
-
One hour after the final caerulein injection, euthanize the mice via an i.p. injection of a lethal dose of pentabarbitone.[1][7]
-
Plasma Amylase: Collect blood via cardiac puncture and centrifuge to obtain plasma. Measure amylase activity using a standard biochemical assay.
-
Pancreatic Myeloperoxidase (MPO) Activity: Harvest the pancreas, homogenize the tissue, and measure MPO activity as an indicator of neutrophil sequestration.
-
Histological Evaluation: Fix a portion of the pancreas in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Evaluate the sections for edema, inflammatory cell infiltration, and acinar cell necrosis.
Quantitative Data Summary
The following table summarizes the effects of both prophylactic and therapeutic administration of this compound on key markers of acute pancreatitis severity.
| Parameter | Control (Saline) | Caerulein + Placebo | Caerulein + this compound (Prophylactic) | Caerulein + this compound (Therapeutic) |
| Plasma Amylase (U/L) | Low | Significantly Increased | Significantly Reduced vs. Placebo | Significantly Reduced vs. Placebo |
| Pancreatic MPO Activity (U/g tissue) | Low | Significantly Increased | Significantly Reduced vs. Placebo | Significantly Reduced vs. Placebo |
| Acinar Cell Injury/Necrosis Score | Minimal | Severe | Significantly Reduced vs. Placebo | Significantly Reduced vs. Placebo |
| Pancreatic MCP-1 Levels | Low | Significantly Increased | Significantly Reduced vs. Placebo | Significantly Reduced vs. Placebo |
Note: This table is a qualitative summary based on reported significant changes. Actual numerical values will vary based on specific experimental conditions.
Signaling Pathway
Caption: Signaling pathway of this compound's action in acute pancreatitis.
Conclusion
This compound serves as a potent and selective inhibitor of MCP-1 synthesis, making it an invaluable tool for studying the inflammatory mechanisms of acute pancreatitis. The provided protocols offer a framework for in vivo studies aimed at evaluating the efficacy of targeting the CCL2/CCR2 axis. The significant reduction in pancreatic injury markers following this compound administration underscores the critical role of MCP-1 in the pathogenesis of this disease.[1][2][3][4][7] These findings support the continued investigation of CCL2/CCR2 pathway inhibitors as potential therapeutic agents for acute pancreatitis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Treatment with this compound, a blocker of MCP-1 synthesis, protects mice against acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ccl2-induced-migration-and-socs3-mediated-activation-of-macrophages-are-involved-in-cerulein-induced-pancreatitis-in-mice - Ask this paper | Bohrium [bohrium.com]
- 6. CCL2-induced migration and SOCS3-mediated activation of macrophages are involved in cerulein-induced pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Role of CCL-2, CCR-2 and CCR-4 in cerulein-induced acute pancreatitis and pancreatitis-associated lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-inflammatory agent this compound inhibits neointima formation in both rats and hyperlipidaemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: an anti-inflammatory small molecule that modulates the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Administration of Bindarit in Chronic Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bindarit is an indazolic derivative recognized for its anti-inflammatory properties, primarily attributed to its selective inhibition of the synthesis of CC-chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2][3] By downregulating CCL2, this compound interferes with the recruitment of monocytes and macrophages to sites of inflammation, a critical step in the pathogenesis of numerous chronic inflammatory diseases.[3][4] This mechanism, which involves modulation of the NF-κB signaling pathway, positions this compound as a compelling therapeutic candidate for long-term management of conditions such as rheumatoid arthritis, lupus nephritis, and inflammatory bowel disease.[1][5] These application notes provide a comprehensive overview of the long-term administration of this compound in relevant preclinical models, including detailed protocols and quantitative outcomes to guide further research and development.
Mechanism of Action: CCL2 Inhibition
This compound's primary mechanism of action is the selective inhibition of CCL2 synthesis. This impedes the recruitment of monocytes to inflammatory sites.[1][3] The downstream effects include the modulation of the NF-κB pathway, a central regulator of inflammation. By reducing the phosphorylation of IκBα and p65, this compound lessens the nuclear translocation and DNA binding of NF-κB dimers.[1] This targeted action on a specific subset of the NF-κB inflammatory pathway helps to decrease the excessive production of pro-inflammatory chemokines and cytokines at the lesion site, thereby mitigating the chronicity of the inflammatory process.[1][2]
Caption: this compound's Mechanism of Action on the NF-κB Pathway.
I. Murine Models of Systemic Lupus Erythematosus (SLE)
Long-term studies in New Zealand Black/White (NZB/W) F1 and MRL/lpr mice, which spontaneously develop an autoimmune disease akin to human SLE, have demonstrated the therapeutic potential of this compound.[6][7][8]
Quantitative Data Summary
| Animal Model | Treatment Protocol | Key Findings | Reference |
| NZB/W Mice | This compound (50 mg/kg/day, p.o.) from 2 months of age. | Proteinuria: Delayed onset (0% vs. 33% at 6 months). Survival: Significantly prolonged (87% vs. 40% at 10 months). Renal Function: Protected from impairment (BUN at 8 months: 30±3 vs. 127±42 mg/dl). CCL2 Expression: Completely prevented upregulation in the kidneys. | [6] |
| NZB/W Mice | This compound (0.25% and 0.5% medicated diet) from 4.5 months of age. | Survival (0.5% diet): Markedly prolonged (100% vs. 35% at 10 months; 75% vs. 12% at 12 months). Combination Therapy (0.5% this compound + 1.5 mg/kg methylprednisolone): Further prolonged survival (50% alive at 14.5 months when all on this compound alone had died). | [6][7] |
| MRL/lpr Mice | Not explicitly detailed in the provided search results. However, this model is a standard for SLE research.[8][9] | MRL/lpr mice develop spontaneous lymphadenopathy, splenomegaly, and glomerulonephritis, with disease onset around 10-12 weeks of age.[8][10] | N/A |
Experimental Protocols
MRL/lpr Mouse Model for SLE
The MRL/lpr mouse model is a widely used strain for studying SLE due to its spontaneous development of autoimmune characteristics that mirror the human disease, including the production of anti-dsDNA antibodies and the onset of nephritis.[8][11][12]
-
Animals: Female MRL/lpr mice are typically used, with treatment commencing at approximately 10 weeks of age.[8]
-
Disease Progression: Autoimmune responses are detectable as early as 8 weeks. Significant kidney pathology is evident between 16 and 30 weeks of age.[8]
-
This compound Administration: Based on other murine studies, a prophylactic regimen could begin at 9 weeks of age, while a therapeutic approach might start at 12 or 15 weeks.[10] Administration is typically oral, either through medicated diet (e.g., 0.5% w/w) or daily gavage (e.g., 50 mg/kg).[6][7]
-
Monitoring and Endpoints:
-
Weekly: Body weight, proteinuria (using test strips), and clinical signs of arthritis or skin lesions.[8][10]
-
Periodic: Serum collection for anti-dsDNA antibody ELISA.[8]
-
Terminal (approx. 19-20 weeks): Measurement of kidney and spleen weights, serum blood urea nitrogen (BUN), and histological analysis of kidneys for glomerulonephritis, interstitial inflammation, and vasculitis.[8][10]
-
Caption: Experimental Workflow for this compound in MRL/lpr Mice.
II. Rodent Models of Rheumatoid Arthritis
This compound has shown efficacy in reducing inflammation in adjuvant-induced arthritis in rats, a model that shares pathological features with human rheumatoid arthritis.[13]
Quantitative Data Summary
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Adjuvant-Induced Arthritis (Rat) | This compound (0.5% medicated diet) from day 11 post-adjuvant injection. | Paw Inflammation: Significant inhibition of paw swelling. Joint Damage: Amelioration of radiological alterations and histological joint damage. Cytokine Production: Reduced MCP-1 and TNF-α levels in a separate LPS-challenge model. | [13] |
| Collagen-Induced Arthritis (Mouse) | While specific this compound data is not provided, this is a standard model for RA research.[14][15][16][17][18] | Disease induction typically leads to 90-100% incidence of arthritis by days 42-56.[14][15] | N/A |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used autoimmune model of rheumatoid arthritis, induced by immunization with type II collagen.[18][19]
-
Animals: DBA/1 mice (H-2q) are highly susceptible and commonly used. Mice should be at least 7-8 weeks old.[14][15]
-
Induction Protocol:
-
Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen (e.g., 2 mg/mL) in Complete Freund's Adjuvant (CFA) containing M. tuberculosis (e.g., 0.5 mg/mL). Inject 100 µL of the emulsion intradermally at the base of the tail.[14][15][18]
-
Booster Immunization (Day 21): Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) at a different site.[14][15]
-
-
This compound Administration: Therapeutic administration could commence upon the first signs of arthritis (typically days 21-28) or prophylactically from Day 0 or 21. Oral administration via medicated diet (e.g., 0.5% w/w) is a common long-term delivery method.[13]
-
Monitoring and Endpoints:
-
Clinical Scoring (from Day 21): Visually score paws for signs of arthritis (redness, swelling) on a scale of 0-4 per paw (total score 0-16).[14]
-
Paw Thickness: Measure paw swelling using calipers.
-
Terminal (e.g., Day 56):
-
Histology: Collect joints for histological assessment of inflammation, pannus formation, and cartilage/bone erosion.
-
Serology: Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
-
Caption: Experimental Workflow for Collagen-Induced Arthritis.
III. Murine Models of Inflammatory Bowel Disease (IBD)
This compound has been shown to be protective in trinitrobenzene sulfonic acid (TNBS)-induced colitis.[3] The dextran sulfate sodium (DSS) model is another common and straightforward method for inducing colitis that resembles human ulcerative colitis.[20][21][22]
Quantitative Data Summary
| Animal Model | Treatment Protocol | Key Findings | Reference |
| TNBS-Induced Colitis (Mouse) | Not specified in detail. | This compound treatment was shown to be protective. | [3] |
| DSS-Induced Colitis (Mouse) | Not specified for this compound. | Model is widely used due to simplicity and resemblance to human UC.[20][21] | N/A |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model induces colitis through the administration of DSS in drinking water, which is toxic to the colonic epithelium.[20][23]
-
Induction Protocol (Chronic Model):
-
This compound Administration: Treatment can be administered prophylactically starting from the first DSS cycle or therapeutically during subsequent cycles. Oral administration in the medicated diet or via daily gavage is appropriate for long-term studies.
-
Monitoring and Endpoints:
-
Daily: Monitor body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).[20][26]
-
Terminal:
-
Macroscopic: Measure colon length and spleen weight.[23]
-
Histology: Collect colon tissue for histological scoring of inflammation, ulceration, and crypt damage.
-
Biochemical: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in colon tissue homogenates.
-
-
Conclusion
The long-term administration of this compound has demonstrated significant therapeutic benefits in various preclinical models of chronic inflammatory diseases. Its targeted mechanism of inhibiting CCL2 synthesis offers a promising approach for managing conditions driven by monocytic infiltration. The protocols and data presented herein provide a solid foundation for researchers to design and execute further studies to explore the full potential of this compound as a long-term therapeutic agent.
References
- 1. This compound: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an anti-inflammatory small molecule that modulates the NFκB pathway. | Semantic Scholar [semanticscholar.org]
- 3. The anti-inflammatory agent this compound inhibits neointima formation in both rats and hyperlipidaemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CCL2 by this compound alleviates diabetes-associated periodontitis by suppressing inflammatory monocyte infiltration and altering macrophage properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates neuroinflammation after subarachnoid hemorrhage by regulating the CCL2/CCR2/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound retards renal disease and prolongs survival in murine lupus autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound prolongs survival and reduces renal damage in NZB/W lupus mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. The MRL/lpr Mouse Strain as a Model for Neuropsychiatric Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MRL-lpr Mice Display Altered Nociception: A new model for lupus peripheral neuropathy - ACR Meeting Abstracts [acrabstracts.org]
- 13. Amelioration of rat adjuvant arthritis by therapeutic treatment with this compound, an inhibitor of MCP-1 and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chondrex.com [chondrex.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. Protocol for the induction of arthritis in C57BL/6 mice | Springer Nature Experiments [experiments.springernature.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. yeasenbio.com [yeasenbio.com]
- 22. wuxibiology.com [wuxibiology.com]
- 23. Video: A Technique to Generate a Murine Model of Dextran Sulfate Sodium-Induced Colitis - Experiment [jove.com]
- 24. yeasenbio.com [yeasenbio.com]
- 25. researchgate.net [researchgate.net]
- 26. Animal models of inflammatory bowel disease: category and evaluation indexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bindarit for In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bindarit for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The most commonly used and recommended vehicle for in vivo administration of this compound is a 0.5% methylcellulose (MTC) aqueous solution.[1][2] this compound is typically prepared as a suspension in this vehicle.
Q2: What is the solubility of this compound in common solvents?
A2: this compound is soluble in ethanol up to 25 mM and in Dimethyl Sulfoxide (DMSO) up to 100 mM. However, these solvents are generally not suitable for direct in vivo administration due to potential toxicity.[3] For in vitro cell culture experiments, a stock solution in DMSO is often prepared and then diluted in the culture medium.[1][4]
Q3: What are the recommended routes of administration for this compound in animal models?
A3: this compound has been successfully administered in vivo via oral gavage, intraperitoneal (IP) injection, and subcutaneous (s.c.) injection.[1][5] Pharmacokinetic studies have shown that this compound is well-absorbed when administered orally.[2]
Q4: What is a typical dosage for this compound in mice?
A4: A common dosage used in mice is 100 mg/kg of body weight, administered once or twice daily.[1][3][6] However, the optimal dosage may vary depending on the animal model and the specific experimental design.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when diluting a DMSO stock into an aqueous vehicle.
-
Cause: this compound has low solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous vehicle like 0.5% methylcellulose, the this compound crashes out of solution, forming a precipitate.
-
Solution:
-
Direct Suspension: Instead of first dissolving in DMSO, directly prepare a suspension of this compound powder in the 0.5% methylcellulose vehicle. For example, a concentration of 20 mg/ml has been successfully used.[1][4]
-
Use of Surfactants: To improve the dispersion of the compound, consider adding a small amount of a surfactant like Tween 80. One suggested method is to grind the this compound powder with a few drops of Tween 80 before gradually adding the 0.5% methylcellulose solution.[3] A mixture of 0.5% (w/v) methylcellulose and 0.1% Tween-80 has also been proposed.[3]
-
Issue 2: The this compound suspension is difficult to draw into a syringe for injection.
-
Cause: The this compound particles may not be uniformly dispersed in the suspension, leading to clogging of the syringe needle.
-
Solution:
-
Thorough Mixing: Ensure the suspension is mixed thoroughly immediately before drawing it into the syringe. This can be achieved by vigorous vortexing or sonication.
-
Particle Size Reduction: Grinding the this compound powder to a finer consistency before adding it to the vehicle can help create a more uniform and easily injectable suspension.[3]
-
Appropriate Needle Gauge: Use a syringe with an appropriate gauge needle to accommodate the suspension.
-
Data Presentation
Table 1: Solubility and In Vivo Formulation of this compound
| Parameter | Value | Reference |
| Solubility in Ethanol | Up to 25 mM | |
| Solubility in DMSO | Up to 100 mM | [7] |
| Recommended In Vivo Vehicle | 0.5% Methylcellulose (MTC) in water | [1][2] |
| Typical In Vivo Suspension Concentration | 20 mg/mL | [1][4] |
| Common In Vivo Dosage (mice) | 100 mg/kg | [3][6] |
| Reported Administration Routes | Oral gavage, Intraperitoneal, Subcutaneous | [1][2][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile, distilled water.
-
Suspension: Gradually add the this compound powder to the 0.5% methylcellulose solution while continuously vortexing or stirring to ensure a uniform suspension. A common concentration for the final suspension is 20 mg/mL.[1][4]
-
Administration: Administer the suspension to the animals via oral gavage at the desired dosage (e.g., 100 mg/kg).[2] Ensure the suspension is well-mixed immediately before each administration.
Mandatory Visualization
Caption: Workflow for preparing and administering this compound for in vivo studies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. The anti-inflammatory agent this compound inhibits neointima formation in both rats and hyperlipidaemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The CCL2 synthesis inhibitor this compound targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory Agent this compound Attenuates the Impairment of Neural Development through Suppression of Microglial Activation in a Neonatal Hydrocephalus Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with this compound, an inhibitor of MCP-1 synthesis, protects mice against trinitrobenzene sulfonic acid-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Troubleshooting Bindarit precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bindarit in cell culture experiments.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in cell culture media is a common issue that can affect experimental outcomes. This guide provides a systematic approach to identify and resolve this problem.
Visual Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow to troubleshoot this compound precipitation.
Caption: A workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: How should I dissolve this compound for cell culture experiments?
A1: this compound is a hydrophobic compound, and proper dissolution is critical to prevent precipitation. Two primary methods are recommended:
-
Method 1: Using Dimethyl Sulfoxide (DMSO)
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 100 mM is commonly used.
-
Store the DMSO stock solution at -20°C or -80°C for long-term stability.
-
When preparing your working solution, dilute the DMSO stock directly into your pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1%) to avoid solvent toxicity to your cells.
-
-
Method 2: Using Sodium Hydroxide (NaOH)
-
For a DMSO-free option, a 100 mM stock solution of this compound can be prepared in 1 N NaOH.
-
This stock solution should then be diluted in phosphate-buffered saline (PBS) to the desired concentration before adding it to the cell culture medium.
-
Q2: What is the solubility of this compound in common solvents?
A2: The following table summarizes the known solubility of this compound.
| Solvent | Solubility | Reference |
| DMSO | ≥ 46 mg/mL (141.81 mM) | MedchemExpress |
| 1 N NaOH | 100 mM (stock solution) | Scientific Publication |
Q3: How should I store this compound stock solutions?
A3: Store this compound stock solutions at -20°C or -80°C. When stored at -80°C, the stock solution is stable for at least one year. Avoid repeated freeze-thaw cycles.
Precipitation in Cell Culture Media
Q4: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What are the possible causes?
A4: Precipitation of this compound upon dilution in aqueous-based cell culture media can be caused by several factors:
-
Poor Solubility: this compound is inherently hydrophobic and has low solubility in aqueous solutions.
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
High Solvent Concentration: A high final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound can cause the compound to precipitate out when diluted into the aqueous media.
-
Media Components: Interactions with components in the cell culture medium, such as salts, proteins (especially in serum), and changes in pH, can reduce the solubility of this compound.
-
Temperature: Adding a cold stock solution to warmer media can cause a rapid temperature change, leading to precipitation.
Q5: How can I prevent this compound from precipitating in my cell culture medium?
A5: Here are several strategies to prevent precipitation:
-
Optimize Stock Solution Preparation: Ensure your this compound is fully dissolved in the stock solution. Gentle warming and vortexing can aid dissolution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media.
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture media for dilutions.
-
Control Final Solvent Concentration: Keep the final concentration of DMSO or other organic solvents as low as possible (ideally below 0.5%, and for many cell lines, below 0.1%).
-
Consider Serum Concentration: Components in Fetal Bovine Serum (FBS) can sometimes interact with small molecules. While serum proteins can sometimes aid in solubilizing hydrophobic compounds, they can also cause precipitation in other cases. If you suspect an interaction, you can try reducing the serum concentration or using a serum-free medium if your cell line permits.
-
pH of the Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Drastic pH changes can affect the solubility of this compound.
-
Alternative Dissolution Method: If you continue to experience precipitation with a DMSO stock, consider preparing your stock solution in 1 N NaOH as described above.
Experimental Protocols
Q6: Can you provide a detailed protocol for preparing a working solution of this compound in cell culture medium?
A6: This protocol is designed to minimize the risk of precipitation.
Protocol: Preparation of this compound Working Solution
-
Prepare a 100 mM Stock Solution:
-
Using DMSO: Dissolve the appropriate amount of this compound powder in 100% sterile DMSO to make a 100 mM stock solution. Ensure it is fully dissolved. Aliquot and store at -20°C or -80°C.
-
Using NaOH: Dissolve this compound in 1 N NaOH to make a 100 mM stock solution.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For very low final concentrations, it is good practice to make an intermediate dilution of your stock solution in sterile DMSO or PBS (if using the NaOH stock).
-
-
Final Dilution in Cell Culture Medium:
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Calculate the volume of your this compound stock solution needed to achieve the desired final concentration in your culture volume.
-
While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the medium for any signs of precipitation. If the medium remains clear, it is ready to be added to your cells.
-
Experimental Workflow for Cell Treatment
Caption: A general workflow for treating cells with this compound.
This compound's Mechanism of Action: Signaling Pathway
This compound is known to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This inhibition leads to a reduction in the production of pro-inflammatory chemokines, particularly Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[1][2]
NF-κB Signaling Pathway and the Action of this compound
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. The CCL2 synthesis inhibitor this compound targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory agent this compound inhibits neointima formation in both rats and hyperlipidaemic mice - PMC [pmc.ncbi.nlm.nih.gov]
How to assess Bindarit stability in solution over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of Bindarit's stability in solution over time.
Frequently Asked Questions (FAQs)
Q1: How can I assess the stability of this compound in my experimental solution?
A1: To assess the stability of this compound in solution, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated. This involves subjecting a this compound solution to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. The analytical method must be able to separate the intact this compound from all formed degradants, allowing for accurate quantification of this compound over time.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, which includes a benzyl ether, a carboxylic acid, and an indazole moiety, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The ether linkage could be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The benzyl ether is a primary site for oxidative degradation, potentially leading to the formation of an aldehyde and subsequent carboxylic acid.
-
Photodegradation: The indazole ring and the benzylic C-H bond may be susceptible to degradation upon exposure to UV or visible light.[1]
-
Decarboxylation: The propanoic acid moiety could undergo decarboxylation, especially under thermal stress.[2]
Q3: How should I prepare this compound solutions for in vitro/in vivo studies to ensure stability?
A3: For in vivo studies, this compound is often prepared as a suspension in an aqueous solution of 0.5% methylcellulose.[3] For in vitro experiments, a stock solution of this compound can be prepared in dimethyl sulfoxide (DMSO).[4] It is crucial to assess the stability of this compound in your specific cell culture media or vehicle solution under the experimental conditions (e.g., temperature, light exposure) to ensure the concentration remains consistent throughout the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | Inherent instability: this compound may be degrading under the storage or experimental conditions. | Conduct a forced degradation study to identify the specific stress factors (pH, light, temperature, oxygen) causing degradation. Modify storage and handling procedures accordingly (e.g., protect from light, store at a lower temperature, use degassed solvents). |
| Appearance of unknown peaks in HPLC chromatogram during stability study. | Degradation of this compound: New peaks likely represent degradation products. | Perform peak purity analysis to confirm the new peaks are not co-eluting with this compound. Use techniques like LC-MS/MS to identify the structure of the degradation products. |
| Poor recovery of this compound from the solution. | Adsorption to container: this compound may be adsorbing to the surface of the storage container (e.g., plastic). | Use glass or polypropylene containers. Evaluate recovery by comparing the concentration of a freshly prepared solution with one that has been stored in the container for a short period. |
| Inconsistent results between replicate stability samples. | Non-homogeneous solution: If this compound is in a suspension, it may not be uniformly dispersed. Inconsistent sample handling: Variations in light exposure or temperature during sample preparation. | For suspensions, ensure vigorous and consistent mixing before taking an aliquot. Standardize all sample handling procedures to minimize variability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M hydrochloric acid (HCl). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M sodium hydroxide (NaOH). Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid this compound powder and the this compound stock solution at 70°C for 48 hours.
-
Photodegradation: Expose the this compound stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours) in a photostability chamber.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the quantification of this compound and its degradation products.
| HPLC Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point. For example, start with 30% acetonitrile and increase to 90% over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Based on the UV spectrum of this compound, a wavelength around 300 nm is likely appropriate. A photodiode array (PDA) detector is recommended to monitor peak purity. |
| Injection Volume | 10 µL |
Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Data Presentation
Table 1: Hypothetical Stability Data of this compound in Solution
The following table is an example of how to present stability data for this compound under different storage conditions. Actual data will vary based on experimental conditions.
| Storage Condition | Time (days) | This compound Concentration (%) | Appearance of Degradation Products (Peak Area %) |
| 4°C, Protected from Light | 0 | 100.0 | 0.0 |
| 7 | 99.5 | 0.5 | |
| 14 | 99.1 | 0.9 | |
| 30 | 98.2 | 1.8 | |
| 25°C, Protected from Light | 0 | 100.0 | 0.0 |
| 7 | 97.3 | 2.7 | |
| 14 | 95.1 | 4.9 | |
| 30 | 90.5 | 9.5 | |
| 25°C, Exposed to Light | 0 | 100.0 | 0.0 |
| 1 | 92.0 | 8.0 | |
| 3 | 85.4 | 14.6 | |
| 7 | 76.8 | 23.2 |
Visualizations
This compound Signaling Pathway
This compound is known to inhibit the synthesis of monocyte chemoattractant protein-1 (MCP-1/CCL2) and modulate the NF-κB signaling pathway.[5][6]
References
- 1. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylation in drug stability - QSAR ANALYTICS [qsaranalytics.com.mx]
- 3. The anti-inflammatory agent this compound inhibits neointima formation in both rats and hyperlipidaemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Oral Gavage of Bindarit in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the oral gavage of Bindarit in mice. It includes detailed protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral gavage of this compound in mice?
A1: The most commonly used and recommended vehicle for this compound is a 0.5% aqueous solution of methylcellulose.[1][2] this compound is suspended in this vehicle for administration.
Q2: What is a typical oral dosage of this compound in mice?
A2: A frequently used oral dose of this compound in mice is 100 mg/kg.[1][2] Some studies have used doses up to 200 mg/kg.[1] The dosing frequency is often twice daily.[1][2]
Q3: How is this compound absorbed and metabolized after oral administration in mice?
A3: Pharmacokinetic studies in rodents have shown that this compound is well-absorbed when administered orally. It has a mean half-life of approximately 9 hours.[1] At a dose of 100 mg/kg, plasma levels can reach a range of 150–450 µM.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is an anti-inflammatory agent that selectively inhibits the synthesis of monocyte chemoattractant proteins (MCPs), particularly CCL2 (also known as MCP-1).[3][4] It exerts its effect by modulating the NF-κB signaling pathway.[5]
Q5: Are there any known issues with preparing the this compound suspension?
A5: Yes, some researchers have reported that this compound may not disperse well in methylcellulose, even after sonication, which can make it difficult to draw into a syringe.[6] Proper preparation technique is crucial to achieve a homogenous suspension.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty drawing the this compound suspension into the gavage syringe. | - Incomplete suspension of this compound powder. - Agglomeration of particles. | - Ensure thorough vortexing and sonication during preparation. - Consider preparing the suspension fresh before each use. - Use a gavage needle with a slightly larger gauge if possible, ensuring it is appropriate for the size of the mouse. |
| Inconsistent results between animals. | - Inaccurate dosing due to non-homogenous suspension. - Improper gavage technique. | - Vortex the suspension vial immediately before drawing each dose to ensure uniformity. - Ensure all personnel are thoroughly trained in proper oral gavage technique.[7] |
| Signs of distress in mice post-gavage (e.g., coughing, fluid from the nose). | - Accidental administration into the trachea. - Esophageal irritation. | - Immediately stop the procedure if the animal shows any signs of distress. - Review and refine the gavage technique to ensure proper placement of the needle in the esophagus. - Use a flexible-tipped gavage needle to minimize the risk of trauma. |
| Precipitation of this compound in the stock solution. | - Use of inappropriate solvents for stock solutions before dilution in the final vehicle. | - If a stock solution is prepared (e.g., in DMSO), ensure the final concentration of the solvent is minimal when diluted in the aqueous vehicle to prevent precipitation.[6] |
Quantitative Data Summary
Table 1: Pharmacokinetic and Dosing Parameters of this compound in Rodents
| Parameter | Value | Species | Reference |
| Oral Bioavailability | Well-absorbed | Rodents | [1] |
| Mean Half-life (t½) | ~9 hours | Rodents | [1] |
| Typical Oral Dose | 100 mg/kg | Mice | [1][2] |
| Reported Oral Dose Range | 100 - 200 mg/kg | Mice | [1] |
| Plasma Concentration (at 100 mg/kg) | 150 - 450 µM | Rodents | [1] |
| Vehicle | 0.5% Methylcellulose (aqueous solution) | Mice | [1][2] |
| Dosing Volume | 0.1 mL/10 g body weight | Mice | [1] |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Model | Effective Concentration/Dose | Effect | Reference |
| Rat Vascular Smooth Muscle Cells (in vitro) | 100 - 300 µM | Inhibition of proliferation and migration | [1] |
| Aβ-induced Neurotoxicity (in vitro) | 30 - 500 µM | Reversal of cell death | [5] |
| Rat Carotid Artery Balloon Angioplasty | 200 mg/kg/day | 39% reduction in neointima formation | [1] |
| ApoE-/- Mouse Carotid Injury | 200 mg/kg/day | 47% inhibition of neointima formation | [1] |
| TNBS-induced Colitis in Mice | 100 mg/kg (twice daily) | Reduced clinical and histopathological severity | |
| Caerulein-induced Acute Pancreatitis in Mice | Not specified | Protection against pancreatitis | [3] |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose Vehicle
This protocol is adapted from a standard method for preparing a methylcellulose vehicle for oral gavage.[8]
Materials:
-
Methylcellulose powder (e.g., 400 cP)
-
Milli-Q water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Ice
Procedure:
-
For a 100 mL solution, heat 30 mL of Milli-Q water to 70-80°C in a beaker with a magnetic stir bar.
-
In a separate beaker, cool 70 mL of Milli-Q water on ice.
-
While stirring the hot water, slowly add 0.5 g of methylcellulose powder. It will form a milky, non-dissolved suspension.
-
Remove the beaker from the heat and add the 70 mL of ice-cold water to the methylcellulose suspension.
-
The suspension should clear as the methylcellulose dissolves in the cold water.
-
Continue stirring the solution in a cold room or on ice until it is completely clear and homogenous.
-
Store the vehicle at 4°C.
Protocol 2: Preparation of this compound Suspension and Oral Gavage Administration
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose vehicle
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, curved with a ball tip)
-
Syringes (e.g., 1 mL)
-
Mice (weighed on the day of the experiment)
Procedure:
-
Calculate the total amount of this compound and vehicle needed for the number of animals and the desired dose (e.g., 100 mg/kg). For a 25g mouse at 100 mg/kg, you would need 2.5 mg of this compound. The dosing volume is typically 10 mL/kg, so a 25g mouse would receive 0.25 mL. Therefore, the concentration of the suspension should be 10 mg/mL.
-
Weigh the required amount of this compound powder and place it in a suitable sterile container (e.g., a conical tube).
-
Add the calculated volume of cold 0.5% methylcellulose vehicle to the this compound powder.
-
Vortex the mixture vigorously for at least 1-2 minutes to ensure the powder is evenly dispersed.
-
If available, sonicate the suspension for 5-10 minutes to break up any remaining clumps and create a more uniform suspension.[6]
-
Visually inspect the suspension to ensure it is homogenous and free of large particles.
-
Before dosing each animal, vortex the suspension again to prevent settling of the compound.
-
Accurately draw up the calculated volume into the syringe.
-
Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[7]
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Once the needle is correctly positioned, slowly administer the this compound suspension.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for a few minutes post-gavage for any signs of adverse effects.
Visualizations
Caption: Experimental workflow for oral gavage of this compound in mice.
Caption: Simplified signaling pathway of this compound's inhibitory action on NF-κB and MCP-1 production.
References
- 1. The anti-inflammatory agent this compound inhibits neointima formation in both rats and hyperlipidaemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Treatment with this compound, a blocker of MCP-1 synthesis, protects mice against acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting monocyte chemotactic protein-1 synthesis with this compound induces tumor regression in prostate and breast cancer animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Potential Bindarit Toxicity in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to assist researchers in effectively using Bindarit in their experiments, with a focus on understanding and managing its effects at high concentrations. While this compound is generally characterized by a low in vitro toxicity profile, this resource provides troubleshooting guidance and standardized protocols to help ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that may arise during the use of this compound in cell culture experiments.
Q1: Is this compound expected to be cytotoxic to my cells?
A: Based on available research, this compound generally exhibits low direct cytotoxicity in a variety of cell types at concentrations typically used for its anti-inflammatory and anti-proliferative effects (up to 300-500 µM). For instance, one study noted that cell viability in rat vascular smooth muscle cells was not affected by this compound at concentrations up to 300 µM[1]. Another study found that this compound alone, at concentrations up to 500 µM, did not decrease the viability of cortical neurons[2]. However, as with any compound, effects can be cell-type specific and concentration-dependent. We recommend performing a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q2: I'm observing cell death after treating with high concentrations of this compound. What could be the cause?
A: If you observe unexpected cytotoxicity, consider the following factors before attributing the effect solely to this compound:
-
Solvent Toxicity: this compound is often dissolved in solvents like DMSO. High final concentrations of the solvent in your culture medium can be toxic to cells. It is crucial to run a vehicle control (medium with the same concentration of solvent used to dissolve this compound) to distinguish between solvent-induced and compound-induced cytotoxicity.
-
Cell Health and Confluency: Unhealthy or overly confluent cell cultures can be more susceptible to stress from any treatment. Ensure your cells are in the logarithmic growth phase and at an appropriate density when initiating the experiment.
-
Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can cause rapid cell death and can be mistaken for compound toxicity. Regularly check your cell cultures for any signs of contamination.
-
Medium pH and Stability: The addition of a compound or its solvent can alter the pH of the culture medium. Verify that the pH of your medium remains within the optimal range for your cells after the addition of this compound. Also, ensure that the compound is stable in your culture medium over the duration of the experiment.
Q3: My cells are not proliferating as expected after this compound treatment. Is this a sign of toxicity?
A: this compound has been shown to have anti-proliferative effects in several cell types, which is a key aspect of its mechanism of action and distinct from cytotoxicity. For example, this compound has been observed to inhibit the proliferation of human coronary artery smooth muscle cells[1] and human renal mesangial cells[3]. This effect is often the intended outcome of the treatment. To determine if you are observing an anti-proliferative effect or cytotoxicity, you can perform assays that differentiate between the two, such as comparing results from a proliferation assay (e.g., BrdU incorporation) and a cytotoxicity assay (e.g., LDH release).
Q4: Are there any known off-target effects of this compound at high concentrations?
A: The primary mechanism of this compound is the inhibition of the synthesis of monocyte chemotactic protein-1 (MCP-1/CCL2)[4][5]. While the available literature does not extensively detail off-target effects leading to toxicity at high concentrations, it is a possibility for any small molecule. Potential off-target effects can be minimized by using the lowest effective concentration of the drug[6]. If you suspect off-target effects, consider performing broader profiling assays or consulting the literature for studies on the selectivity of this compound.
Troubleshooting Guides
General Cell Culture Troubleshooting
This guide provides solutions to common problems encountered in cell culture that may be mistaken for compound-induced toxicity.
| Problem | Possible Cause | Suggested Solution |
| Rapid pH shift in medium | Incorrect CO2 tension; Insufficient bicarbonate buffering; Microbial contamination. | Check CO2 levels in the incubator; Use a medium with appropriate buffering capacity (e.g., add HEPES); Discard contaminated cultures and decontaminate the incubator. |
| Precipitate in medium | Compound insolubility; Residual phosphate from glassware washing; Medium was frozen. | Warm the medium and swirl to dissolve; If precipitate remains, discard; Ensure proper rinsing of glassware; Avoid freezing the medium. |
| Cells not adhering to culture vessel | Over-trypsinization; Mycoplasma contamination; Culture vessel not suitable for adherent cells. | Reduce trypsinization time or use a lower concentration of trypsin; Test for and eliminate mycoplasma; Use tissue culture-treated flasks or plates. |
| Decreased cell growth | Sub-optimal cell density; Depletion of essential nutrients; Cell line has reached senescence. | Increase the initial seeding density; Replenish the medium; Use a lower passage number of the cell line. |
Troubleshooting for In Vitro Compound Screening
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding; Use calibrated pipettes and proper technique; Avoid using the outer wells of the plate, or fill them with sterile medium/PBS. |
| Inconsistent dose-response curve | Compound precipitation at high concentrations; Compound instability in medium. | Visually inspect the wells for precipitate; Prepare fresh dilutions of the compound for each experiment; Check the literature for the stability of the compound under your experimental conditions. |
| High background signal in assays | Contamination of reagents; Assay interference by the compound. | Use fresh, sterile reagents; Run a control with the compound in cell-free medium to check for direct interference with the assay chemistry. |
Quantitative Data on this compound's In Vitro Effects
The following tables summarize quantitative data from various studies on the effects of this compound on cell viability, proliferation, and migration.
Table 1: Effect of this compound on Cell Viability and Proliferation
| Cell Type | Concentration Range | Assay | Observed Effect | Reference |
| Rat Vascular Smooth Muscle Cells | 10 - 300 µM | Cell Viability Analysis | Cell viability was not affected. | [7] |
| Human Coronary Artery Smooth Muscle Cells | 10 - 300 µM | Proliferation Assay | Significant inhibition of TNF-α-induced proliferation (24% to 54% inhibition). | [1] |
| Human Renal Mesangial Cells | 10 - 300 µM | Cell Duplication | Significant and concentration-dependent inhibition of proliferation. | [3] |
| Cortical Neurons | 10 - 500 µM | Cell Viability Assay | This compound alone did not affect cell viability. It protected against Aβ-induced toxicity. | [2] |
Table 2: Effect of this compound on MCP-1/CCL2 Expression
| Cell Type | Concentration Range | Stimulus | Observed Effect on MCP-1/CCL2 | Reference |
| Murine Microglia | 50 - 500 µM | Basal | Dose-dependent reduction in basal CCL2 mRNA (up to ~95% reduction at 500 µM). | [8] |
| Human Renal Mesangial Cells | 10 - 300 µM | Angiotensin II / Endothelin-1 | Significant inhibition of MCP-1/CCL2 release. |
Experimental Protocols
Below are detailed methodologies for standard in vitro cytotoxicity assays that can be used to evaluate the potential toxicity of this compound at high concentrations.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the highest concentration of solvent) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals. It may be necessary to incubate for a further 2-4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance from a blank well (medium only).
LDH Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well tissue culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and controls as described above.
-
Set up additional controls as per the kit instructions: a background control (medium only), a maximum LDH release control (cells treated with a lysis solution provided in the kit), and a vehicle control.
-
Incubate the plate for the desired exposure time.
-
After incubation, carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cells and transfer to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the sample LDH release to the maximum LDH release control.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound is known to modulate several key signaling pathways involved in inflammation and cell proliferation.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the potential cytotoxicity of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Logical Relationship for Troubleshooting Unexpected Cell Death
This diagram outlines the logical steps to take when troubleshooting unexpected cell death in your experiments.
References
- 1. This compound Inhibits Human Coronary Artery Smooth Muscle Cell Proliferation, Migration and Phenotypic Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The monocyte chemotactic protein synthesis inhibitor this compound prevents mesangial cell proliferation and extracellular matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an anti-inflammatory small molecule that modulates the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The CCL2 synthesis inhibitor this compound targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Refining experimental design for studying Bindarit's therapeutic window
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental designs for studying Bindarit's therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an anti-inflammatory indazolic derivative. Its primary mechanism involves the selective inhibition of the synthesis of monocyte chemotactic protein-1 (MCP-1/CCL2) and other related CC chemokines like CCL7 and CCL8.[1][2] It achieves this by downregulating the classical NF-κB signaling pathway. Specifically, this compound reduces the phosphorylation of IκBα and the p65 subunit of NF-κB, which in turn prevents the activation and nuclear translocation of NF-κB dimers.[3][4] This leads to reduced binding of NF-κB to the MCP-1 promoter, thereby decreasing its gene expression.[3]
Q2: How should I dissolve and store this compound for my experiments?
A2: For in vitro experiments, it is recommended to first prepare a high-concentration stock solution, for example, 100 mM in dimethyl sulfoxide (DMSO).[5] This stock can then be diluted to the final desired concentration in your cell culture medium. For long-term storage, keep the product at +4°C under desiccating conditions.[2] For in vivo studies, this compound is often prepared as a suspension in a vehicle like 0.5% methylcellulose for intraperitoneal or oral administration.[5] Alternatively, for subcutaneous injections, it can be diluted from an ethanol or DMSO stock into carriers such as a combination of Tween 80 and polyethylene glycol 400, or corn oil.[6]
Q3: What are typical working concentrations for in vitro experiments?
A3: The effective concentration of this compound in vitro is cell-type and context-dependent. Based on published studies, a concentration range of 30 µM to 500 µM is a good starting point for dose-response experiments.[7] For example, concentrations between 100 µM and 300 µM have been shown to inhibit vascular smooth muscle cell migration, while 300 µM was effective in repressing LPS-induced CCL2 expression in astrocytes.[1][5]
Q4: What are common dosages for in vivo animal studies?
A4: In vivo dosages of this compound vary depending on the animal model, administration route, and disease context. Common dosages range from 70 mg/kg to 200 mg/kg per day.[1][8] For instance, 200 mg/kg/day was effective in a rat model of vascular injury, while 100 mg/kg/day was used in a neonatal mouse model of hydrocephalus.[1][6] It is crucial to perform a dose-ranging study to determine the optimal therapeutic dose with minimal toxicity for your specific model.
Q5: I am not observing the expected inhibitory effect on CCL2. What could be wrong?
A5: Please see the troubleshooting guide below (Section: Troubleshooting Experimental Issues). Common reasons include suboptimal drug concentration, issues with solubility or stability, inappropriate timing of treatment relative to stimulation, or cell-type specific resistance.
Q6: Is this compound completely selective for CCL2?
A6: While this compound is known for its selective inhibition of the MCP subfamily of chemokines (CCL2, CCL7, CCL8), it is not entirely exclusive.[1] Some studies have shown that it can also inhibit the expression of IL-12β/p40.[3][4] However, its effects on other cytokines, such as IL-6, are often considered to be secondary consequences of reduced monocyte recruitment rather than direct inhibition.[9]
Troubleshooting Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| No or low efficacy in reducing CCL2 levels | 1. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type or stimulation condition. | 1. Perform a dose-response curve (e.g., 10 µM - 500 µM) to determine the IC50 in your system.[1][7] |
| 2. Solubility/Stability Issues: this compound may have precipitated out of the solution or degraded. | 2. Visually inspect media for precipitation. Prepare fresh dilutions from a DMSO stock for each experiment.[5] Ensure the final DMSO concentration is low and consistent across all conditions, including vehicle controls. | |
| 3. Incorrect Timing: Treatment with this compound may be too late relative to the inflammatory stimulus (e.g., LPS). | 3. Pre-incubate cells with this compound for a period (e.g., 1-6 hours) before adding the stimulus to ensure it is present to block the signaling cascade.[3] | |
| High Cell Toxicity or Animal Morbidity | 1. Concentration/Dosage is too high: The therapeutic window is narrow for the specific model. | 1. Perform a toxicity assay (in vitro) or a maximum tolerated dose study (in vivo). Reduce the concentration/dosage to a non-toxic level that still provides efficacy. |
| 2. Vehicle Toxicity: The vehicle (e.g., DMSO, ethanol) may be causing toxicity at the concentration used. | 2. Ensure the final vehicle concentration is minimal (typically <0.5% for DMSO in vitro) and that a vehicle-only control group is included to assess its specific effect.[6] | |
| Inconsistent Results Between Experiments | 1. Reagent Variability: Differences in cell passage number, serum batches, or LPS potency. | 1. Use cells within a consistent low passage number range. Test new batches of serum and LPS before use in critical experiments. |
| 2. Preparation of this compound: Inconsistent preparation of this compound stock or suspensions. | 2. Adhere strictly to a standardized protocol for dissolving or suspending this compound. For suspensions, ensure consistent vortexing before each administration.[5] | |
| Unexpected Biological Effect | 1. Off-Target Effects: this compound may have context-specific effects beyond CCL2 inhibition. | 1. Review literature for the specific disease model. For example, in an influenza H7N9 model, this compound increased viral titers, suggesting a necessary protective role for CCL2 in that context.[8] |
| 2. Model-Specific Biology: The role of the CCL2/CCR2 axis may be different or more complex in your specific model. | 2. Consider using CCR2 knockout models or complementary inhibitors to validate that the observed effect is mediated through the intended pathway. |
Data Presentation: Effective Concentrations & Dosages
Table 1: In Vitro Effective Concentrations of this compound
| Cell Type | Application | Effective Concentration Range | Reference |
| Rat Vascular Smooth Muscle Cells | Inhibition of proliferation & migration | 10 - 300 µM | [1] |
| Murine Astrocytes | Repression of LPS-induced CCL2 mRNA | 300 µM | [5] |
| Primary Mixed Neural Cultures | Protection against Aβ-induced toxicity | 30 - 500 µM | [7] |
| Human Lung Epithelial Cells (A549) | Reduction of IAV-induced CCL2 expression | 100 µM | [8] |
| Mouse Macrophage Cell Line (RAW 264.7) | Inhibition of MCP-1 promoter activation | 300 µM | [3] |
Table 2: In Vivo Therapeutic Dosages of this compound
| Animal Model | Disease/Condition | Dosage | Administration Route | Reference |
| Rat | Balloon Injury-Induced Neointima | 200 mg/kg/day | Oral | [1] |
| Neonatal Mouse | Progressive Hydrocephalus | 100 mg/kg/day | Subcutaneous (s.c.) | [6] |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 200 mg/kg | Intraperitoneal (i.p.) | [5] |
| Mouse | Influenza A (H7N9) Infection | 70 mg/kg | Oral | [8] |
Experimental Protocols
Protocol 1: In Vitro CCL2 Inhibition Assay in Macrophages
This protocol details a method to assess this compound's ability to inhibit Lipopolysaccharide (LPS)-induced CCL2 production in a macrophage cell line (e.g., RAW 264.7).
-
Cell Seeding: Plate RAW 264.7 macrophages in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in standard media.
-
This compound Preparation: Prepare a 100 mM stock of this compound in DMSO. On the day of the experiment, create serial dilutions in serum-free media to achieve 10X final concentrations.
-
Pre-treatment: Remove the culture media from the cells. Add media containing the desired final concentrations of this compound (e.g., 30, 100, 300 µM) or a vehicle control (e.g., 0.3% DMSO). Incubate for 2-6 hours.
-
Stimulation: Add LPS directly to the wells to a final concentration of 100 ng/mL to induce CCL2 expression.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) to allow for CCL2 production. This time point should be optimized in preliminary experiments.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for CCL2 protein analysis. Centrifuge to remove any cell debris and store at -80°C.
-
Cell Lysate: Wash the cells with cold PBS, then add lysis buffer for RNA extraction (for qRT-PCR) or protein extraction (for Western blot).
-
-
Analysis:
-
ELISA: Quantify the concentration of CCL2 protein in the supernatant using a commercial ELISA kit.
-
qRT-PCR: Analyze the relative expression of Ccl2 mRNA from the cell lysates, normalizing to a stable housekeeping gene.[5]
-
Protocol 2: In Vivo Administration for a Mouse Model of Inflammation
This protocol provides a general workflow for administering this compound in a mouse model, such as an LPS-induced systemic inflammation model.
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
This compound Formulation: Prepare this compound as a 20 mg/mL suspension in 0.5% methylcellulose vehicle.[5] Ensure the suspension is homogenous by vortexing vigorously before drawing each dose.
-
Dosing Regimen:
-
Divide animals into a vehicle control group and a this compound treatment group (e.g., 200 mg/kg).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection or oral gavage. For prophylactic treatment, this may be done once daily for several days prior to the inflammatory challenge.[5]
-
-
Inflammatory Challenge: On the final day of pre-treatment, administer an i.p. injection of LPS (e.g., 5 mg/kg) approximately 30-60 minutes after the final this compound/vehicle dose.[5]
-
Sample Collection: At a specified time point after LPS injection (e.g., 4 hours), euthanize the mice.[5]
-
Blood: Collect blood via cardiac puncture into EDTA tubes for plasma separation. Centrifuge and store plasma at -80°C.
-
Tissues: Perfuse the animal with saline and harvest relevant tissues (e.g., liver, spleen, brain). Snap-freeze in liquid nitrogen for RNA/protein analysis or fix in formalin for histology.
-
-
Analysis:
-
Plasma Cytokines: Measure CCL2 and other cytokine levels in the plasma using ELISA or a multiplex bead array.
-
Tissue Gene Expression: Analyze Ccl2 mRNA levels in tissue homogenates via qRT-PCR.
-
Mandatory Visualizations
References
- 1. The anti-inflammatory agent this compound inhibits neointima formation in both rats and hyperlipidaemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, CCL2, CCL7 and CCL8 inhibitor (CAS 130641-38-2) | Abcam [abcam.com]
- 3. This compound: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an anti-inflammatory small molecule that modulates the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CCL2 synthesis inhibitor this compound targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory Agent this compound Attenuates the Impairment of Neural Development through Suppression of Microglial Activation in a Neonatal Hydrocephalus Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the pro-inflammatory factor CCL2 (MCP-1) with this compound for influenza A (H7N9) treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an Inhibitor of Monocyte Chemotactic Protein Synthesis, Protects against Bone Loss Induced by Chikungunya Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bindarit and Other CCL2 Inhibitors for Inflammatory and Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for inflammatory and fibrotic diseases, the C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), has emerged as a critical target. This chemokine plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation, a key process in the pathogenesis of numerous diseases. This guide provides a comparative overview of the efficacy of Bindarit, a CCL2 synthesis inhibitor, against other agents that target the CCL2/CCR2 signaling axis.
Mechanism of Action: A Diverse Approach to CCL2 Inhibition
Therapeutic agents targeting the CCL2 pathway can be broadly categorized into those that inhibit the synthesis of CCL2 and those that block the interaction of CCL2 with its primary receptor, CCR2.
This compound is a small molecule inhibitor that selectively suppresses the transcription of the CCL2 gene.[1][2][3] Its mechanism involves the downregulation of the classical NF-κB pathway, a central signaling cascade in inflammation.[4] Specifically, this compound has been shown to reduce the phosphorylation of IκBα and the p65 subunit of NF-κB, leading to decreased nuclear translocation and DNA binding of NF-κB dimers at the CCL2 promoter.[4]
In contrast, other CCL2 inhibitors function by either directly neutralizing the CCL2 protein or by blocking its receptor, CCR2. These include:
-
Monoclonal Antibodies:
-
Carlumab (CNTO 888): A human monoclonal antibody that binds to and neutralizes CCL2.
-
Plozalizumab (MLN1202): A humanized monoclonal antibody that also targets and neutralizes CCL2.
-
-
CCR2 Antagonists:
-
CCX872-B: A small molecule antagonist that blocks the CCR2 receptor, preventing CCL2 from binding and initiating downstream signaling.
-
Propagermanium: An organogermanium compound that has been shown to inhibit CCR2.
-
The following diagram illustrates the points of intervention for these different classes of inhibitors within the CCL2/CCR2 signaling pathway.
Comparative Efficacy: A Review of Preclinical and Clinical Data
Direct head-to-head comparative studies of this compound against other CCL2 inhibitors are limited. Therefore, this section summarizes the available efficacy data for each inhibitor from individual preclinical and clinical studies.
This compound
Table 1: Summary of Preclinical and Clinical Efficacy Data for this compound
| Model/Disease | Key Findings | Reference |
| Preclinical | ||
| Rat Carotid Artery Injury | Reduced neointima formation by 39% at 200 mg/kg/day. | [2] |
| Chikungunya Virus-Induced Bone Loss | Significantly reduced bone loss and expression of CCL2, CCL7, and CCL8 in joints of infected mice. | [1] |
| Mouse Model of Breast Cancer | Decreased tumor number, but not volume. Reduced tumor mRNA expression of MCP-1 and IL-12/p35. | |
| Mouse Model of Acute Pancreatitis | Prophylactic and therapeutic treatment significantly reduced pancreatic MCP-1 levels and protected against pancreatitis. | [3] |
| Clinical | ||
| Coronary Stent Restenosis (Phase II) | Did not meet the primary endpoint of in-segment late loss, but significantly reduced in-stent late loss at 600 mg and 1200 mg doses. | [5] |
| Lupus Nephritis (Phase II) | Well-tolerated and significantly reduced urinary MCP-1 and albumin excretion. |
Other CCL2/CCR2 Inhibitors
A meta-analysis of preclinical studies on various CCL2/CCR2 inhibitors in atherosclerosis revealed a significant reduction in atherosclerotic lesion size and macrophage accumulation in plaques.[6][7][8] This analysis included studies on both CCL2- and CCR2-inhibiting approaches, suggesting a class effect in this disease model.
Table 2: Summary of Other CCL2/CCR2 Inhibitors
| Inhibitor | Mechanism | Selected Preclinical/Clinical Findings | Reference |
| Carlumab (CNTO 888) | Anti-CCL2 Monoclonal Antibody | Phase 2 study in metastatic castration-resistant prostate cancer did not show a significant improvement in overall survival. | |
| Plozalizumab (MLN1202) | Anti-CCL2 Monoclonal Antibody | Phase 2 study in patients with diabetic nephropathy showed a reduction in urinary albumin to creatinine ratio. | |
| CCX872-B | CCR2 Antagonist | Preclinical studies in models of pancreatic cancer, when combined with FOLFIRINOX, showed improved survival. | [9] |
| Propagermanium | CCR2 Inhibitor | A clinical trial in refractory gastric and oral cancer patients showed a trend towards prolonged survival. |
Experimental Protocols
The evaluation of CCL2 inhibitors involves a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Assays
1. Measurement of CCL2 Production (ELISA)
-
Objective: To quantify the amount of CCL2 protein secreted by cells in response to a stimulus and the inhibitory effect of a compound.
-
Protocol:
-
Plate cells (e.g., human coronary artery smooth muscle cells) in a 24-well plate and culture until confluent.
-
Stimulate cells with an inflammatory agent (e.g., TNF-α, 30 ng/mL) in the presence or absence of the test inhibitor (e.g., this compound at various concentrations) for a specified time (e.g., 48 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of CCL2 in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
2. Gene Expression Analysis (qRT-PCR)
-
Objective: To measure the effect of an inhibitor on the transcription of the CCL2 gene.
-
Protocol:
-
Treat cells with the stimulus and inhibitor as described for the ELISA assay.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform quantitative real-time polymerase chain reaction (qRT-PCR) using primers specific for the CCL2 gene and a reference gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of CCL2 mRNA using the ΔΔCt method.[10]
-
In Vivo Models
1. Rat Carotid Artery Balloon Angioplasty Model
-
Objective: To evaluate the effect of a CCL2 inhibitor on neointima formation following vascular injury.
-
Protocol:
-
Anesthetize male Wistar rats.
-
Introduce a balloon catheter into the common carotid artery and inflate to induce endothelial denudation.
-
Administer the test compound (e.g., this compound, 200 mg/kg/day orally) or vehicle to the animals, starting before the procedure and continuing for a set period (e.g., 14 days).
-
At the end of the treatment period, euthanize the animals and perfuse-fix the carotid arteries.
-
Embed the arteries in paraffin, section, and stain with hematoxylin and eosin.
-
Perform morphometric analysis to measure the neointimal area and the intima-to-media ratio.[2]
-
The following diagram outlines a general experimental workflow for evaluating a novel CCL2 inhibitor.
Conclusion
This compound represents a unique approach to CCL2 inhibition by targeting its synthesis at the transcriptional level. Preclinical studies have demonstrated its efficacy in a variety of inflammatory and fibrotic models. While clinical data is still emerging, it has shown some promise in specific indications. Other CCL2 inhibitors, including monoclonal antibodies and CCR2 antagonists, have also been investigated, with varying degrees of success in different disease contexts.
The choice of a specific CCL2 inhibitor for therapeutic development will likely depend on the specific disease, the desired pharmacokinetic profile, and the safety considerations. The lack of direct comparative studies highlights a critical gap in the field and underscores the need for future research to directly compare the efficacy and safety of these different approaches to CCL2/CCR2 axis inhibition. Such studies will be invaluable in guiding the clinical development of the most promising candidates for the treatment of inflammatory and fibrotic diseases.
References
- 1. This compound, an Inhibitor of Monocyte Chemotactic Protein Synthesis, Protects against Bone Loss Induced by Chikungunya Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory agent this compound inhibits neointima formation in both rats and hyperlipidaemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with this compound, a blocker of MCP-1 synthesis, protects mice against acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A double-blind randomised study to evaluate the efficacy and safety of this compound in preventing coronary stent restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. ahajournals.org [ahajournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. SMC‐MIF/CCL2 Release Assay In Vitro [bio-protocol.org]
- 10. The CCL2 synthesis inhibitor this compound targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Bindarit and Methotrexate in Rheumatoid Arthritis Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic potential of Bindarit and Methotrexate in preclinical models of rheumatoid arthritis. This analysis is based on available experimental data, offering insights into their respective mechanisms of action and efficacy in alleviating arthritic symptoms.
Mechanisms of Action: A Tale of Two Pathways
This compound and Methotrexate (MTX) exhibit distinct mechanisms of action in modulating the inflammatory cascade characteristic of rheumatoid arthritis.
This compound , an indazolic derivative, primarily functions by selectively inhibiting the synthesis of monocyte chemotactic proteins (MCPs), particularly MCP-1 (CCL2). MCP-1 is a potent chemokine responsible for the recruitment of monocytes and macrophages to sites of inflammation. By reducing the expression of MCP-1 and other inflammatory mediators like TNF-α, this compound effectively curtails the influx of inflammatory cells into the synovium, thereby mitigating joint inflammation and damage.[1]
Methotrexate , the long-standing cornerstone of rheumatoid arthritis therapy, acts as a folate antagonist. Its anti-inflammatory effects are multifaceted and not entirely understood. One of the primary mechanisms involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines. This inhibition leads to the suppression of lymphocyte proliferation and function. Additionally, MTX is thought to increase the extracellular concentration of adenosine, which has potent anti-inflammatory properties. It also modulates various signaling pathways involved in inflammation, including those mediated by cytokines.[2]
Comparative Efficacy in a Rheumatoid Arthritis Model
While no direct head-to-head studies comparing this compound and Methotrexate in the same rheumatoid arthritis model were identified in the public domain, this guide presents a comparative analysis based on data from separate studies utilizing the adjuvant-induced arthritis (AIA) rat model, a well-established preclinical model of rheumatoid arthritis.
It is crucial to note that the following data is collated from different studies and should be interpreted with caution due to potential variations in experimental conditions.
| Parameter | This compound | Methotrexate |
| Animal Model | Adjuvant-Induced Arthritis (AIA) in rats | Adjuvant-Induced Arthritis (AIA) in rats |
| Dosage | 0.5% medicated diet | 0.05-0.1 mg/kg i.p. twice weekly; 1 mg/kg/week s.c.; 2 mg/kg/week |
| Effect on Paw Volume | Significant inhibition of paw inflammation | Reduction in hind-paw volume |
| Effect on Arthritis Score | Amelioration of radiological alterations and histological evaluation of joints | Significant reduction in arthritis score |
| Effect on Inflammatory Markers | Reduction of MCP-1 and TNF-α | Reduction in various inflammatory mediators |
Experimental Protocols
The following outlines a typical experimental protocol for inducing and evaluating treatments in the Adjuvant-Induced Arthritis (AIA) rat model, based on the methodologies described in the referenced studies.
Adjuvant-Induced Arthritis (AIA) in Rats
Induction of Arthritis: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a hind paw.
Treatment Administration:
-
This compound: Administered as a medicated diet (e.g., 0.5% w/w) starting from a specific day post-adjuvant injection (e.g., day 11) and continued for the duration of the study.
-
Methotrexate: Administered via various routes, including intraperitoneal (i.p.) or subcutaneous (s.c.) injections, at specified dosages and frequencies (e.g., 1 mg/kg/week, s.c.).
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0-4, based on the degree of erythema, swelling, and deformity. The total arthritis score is the sum of the scores for all paws.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at regular intervals to quantify the extent of edema.
-
Radiological and Histological Analysis: At the end of the study, joints are examined radiographically for bone and cartilage damage. Histological analysis of the synovial tissue is performed to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.
-
Biomarker Analysis: Blood and tissue samples are collected to measure the levels of inflammatory cytokines and chemokines (e.g., MCP-1, TNF-α).
Visualizing the Pathways and Workflow
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanisms of Action of this compound and Methotrexate.
Caption: Typical Experimental Workflow for AIA Model.
References
Validating the Anti-inflammatory Effects of Bindarit in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Bindarit in primary human cells, alongside other established anti-inflammatory agents. The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative outcomes and detailed methodologies to aid in research and development.
This compound: A Selective Inhibitor of Monocyte Chemotactic Proteins
This compound is an indazolic derivative recognized for its anti-inflammatory properties, which are primarily attributed to its selective inhibition of the synthesis of the monocyte chemotactic protein (MCP) subfamily of chemokines, including CCL2 (MCP-1), CCL7 (MCP-3), and CCL8 (MCP-2).[1] This targeted action interferes with the recruitment of monocytes to sites of inflammation, a key process in the inflammatory cascade.[2][3]
The molecular mechanism of this compound involves the modulation of the NF-κB signaling pathway. Specifically, it has been shown to reduce the phosphorylation of IκBα and the p65 subunit of NF-κB, which in turn leads to decreased nuclear translocation and DNA binding of NF-κB.[4] This ultimately results in the suppression of pro-inflammatory gene expression, most notably CCL2.[4][5]
Comparative Analysis of Anti-inflammatory Effects in Primary Human Cells
While direct head-to-head studies comparing this compound with other anti-inflammatory agents in the same primary human cell type are limited, this section summarizes available data to provide a comparative perspective.
This compound Performance Data
The following table summarizes the inhibitory effects of this compound on CCL2 production in primary human cells.
| Cell Type | Stimulant | This compound Concentration | % Inhibition of CCL2 | Reference |
| Human Renal Mesangial Cells | Angiotensin II (10nM) | 300 µM | Significant inhibition | |
| Human Renal Mesangial Cells | Endothelin-1 (10nM) | 300 µM | Significant inhibition | |
| Human A549 (lung carcinoma, as a model for infected cells) | Influenza A/Ca (H1N1) | 100 µM | Significant reduction in CCL2 gene expression | [1] |
Performance Data of Alternative Anti-inflammatory Agents
For comparative purposes, this section presents data on the anti-inflammatory effects of other well-established drugs in primary human cells. It is important to note that the experimental conditions may differ from the studies on this compound.
Dexamethasone
| Cell Type | Stimulant | Dexamethasone Concentration | Effect on Cytokine Production | Reference |
| Human Monocyte-Derived Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibited TNF-α expression | [2] |
| Human Monocyte-Derived Macrophages | Lipopolysaccharide (LPS) | Not specified | Less effective in suppressing IL-1β expression | [2] |
Methotrexate
| Cell Type | Stimulant | Methotrexate Concentration | Effect on Cytokine Production | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | None (in vitro differentiation) | Not specified | Stimulated IL-1Ra release and inhibited IL-1β synthesis in Bone Marrow Mononuclear Cells | [6] |
Experimental Protocols
Isolation and Culture of Primary Human Monocytes
A detailed protocol for the isolation and culture of primary human monocytes is crucial for obtaining reliable and reproducible data.
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
CD14 MicroBeads (for positive selection)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets, and carefully collect the mononuclear cell layer (buffy coat).
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes.
-
For monocyte isolation, use CD14 MicroBeads according to the manufacturer's protocol for positive selection.
-
Culture the isolated monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
LPS Stimulation of Primary Human Macrophages for Cytokine Profiling
Materials:
-
Primary human macrophages (differentiated from monocytes)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
Drug of interest (e.g., this compound, Dexamethasone)
-
ELISA kits for desired cytokines (e.g., CCL2, TNF-α, IL-6)
Procedure:
-
Plate primary human macrophages at a desired density in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the drug of interest for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS at a final concentration of 10-100 ng/mL.
-
Incubate the cells for a designated time (e.g., 6, 12, or 24 hours) to allow for cytokine production.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.
Visualizing the Mechanism of Action
This compound's Mechanism of Action: NF-κB Pathway Inhibition
Caption: this compound inhibits the NF-κB pathway.
Experimental Workflow: Validating Anti-inflammatory Effects
Caption: Workflow for testing anti-inflammatory drugs.
References
- 1. Targeting the pro-inflammatory factor CCL2 (MCP-1) with this compound for influenza A (H7N9) treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Inhibitor of Monocyte Chemotactic Protein Synthesis, Protects against Bone Loss Induced by Chikungunya Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: an anti-inflammatory small molecule that modulates the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of CCL2 by this compound alleviates diabetes-associated periodontitis by suppressing inflammatory monocyte infiltration and altering macrophage properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CCL2 by this compound alleviates diabetes-associated periodontitis by suppressing inflammatory monocyte infiltration and altering macrophage properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bindarit and Standard-of-Care Therapies for Lupus Nephritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational drug Bindarit and the current standard-of-care treatments for lupus nephritis (LN), a serious renal complication of systemic lupus erythematosus (SLE). This document is intended for an audience of researchers, scientists, and drug development professionals, offering a concise summary of efficacy data, experimental protocols, and mechanisms of action to inform ongoing research and development in this field.
Introduction to Therapeutic Strategies in Lupus Nephritis
Lupus nephritis is characterized by autoantibody-mediated inflammation of the kidneys, which can lead to end-stage renal disease. The primary goals of treatment are to induce and maintain remission, reduce proteinuria, preserve renal function, and minimize treatment-related toxicity. Current standard-of-care revolves around immunosuppression to control the inflammatory process. This compound represents a novel approach by selectively targeting a key chemokine involved in the inflammatory cascade.
Mechanism of Action: A Tale of Two Approaches
This compound: Targeting Chemokine-Mediated Inflammation
This compound is an indazolic derivative that selectively inhibits the synthesis of monocyte chemotactic protein-1 (MCP-1), also known as chemokine C-C motif ligand 2 (CCL2).[1][2] MCP-1/CCL2 is a potent chemoattractant for monocytes and T cells, playing a crucial role in the recruitment of these inflammatory cells to the kidneys in lupus nephritis.[1][3][4] By inhibiting MCP-1/CCL2 production, this compound aims to reduce the influx of inflammatory cells into the renal parenchyma, thereby mitigating kidney damage.[5][6][7]
Standard-of-Care: Broad Immunosuppression
Current standard-of-care therapies for lupus nephritis employ a broader immunosuppressive approach. These include:
-
Corticosteroids (e.g., prednisone, methylprednisolone): Provide potent but non-specific anti-inflammatory and immunosuppressive effects.[8][9][10]
-
Mycophenolate Mofetil (MMF) and Cyclophosphamide (CYC): These are immunosuppressive agents that inhibit lymphocyte proliferation and function.[8][9][11][12] MMF is an inhibitor of inosine monophosphate dehydrogenase, an enzyme crucial for the de novo pathway of guanine nucleotide synthesis in lymphocytes, while cyclophosphamide is an alkylating agent that cross-links DNA.
-
Calcineurin Inhibitors (e.g., Voclosporin, Tacrolimus): These agents inhibit T-cell activation and proliferation by blocking the calcineurin signaling pathway.[9]
-
B-cell Targeted Therapies (e.g., Belimumab, Rituximab): Belimumab is a monoclonal antibody that inhibits B-cell activating factor (BAFF), a cytokine essential for B-cell survival and differentiation.[9] Rituximab is a monoclonal antibody that depletes CD20-positive B cells.
The following diagram illustrates the proposed signaling pathway affected by this compound:
Caption: Proposed mechanism of action of this compound in lupus nephritis.
Comparative Efficacy: A Review of Clinical Trial Data
The following tables summarize key efficacy data from a proof-of-concept trial of this compound and pivotal trials of current standard-of-care treatments. It is important to note that the this compound trial was a small, exploratory study, and direct comparisons of efficacy with large Phase 3 trials should be made with caution.
Table 1: this compound Efficacy Data (Proof-of-Concept Trial)
| Endpoint | This compound (1200 mg/day) + Steroids | Placebo + Steroids |
| Urinary CCL2 Reduction (at 24 weeks) | ~50% reduction from baseline (p=0.008 vs. baseline) | Not reported |
| Urinary Albumin Excretion (UAE) Reduction (at 24 weeks) | ~90% reduction from baseline | Not reported |
Data from a 24-week, randomized, double-blind, placebo-controlled study in 22 patients with acute proliferative lupus nephritis.[10]
Table 2: Standard-of-Care Efficacy Data (Selected Pivotal Trials)
| Treatment | Trial | Primary Endpoint | Efficacy Outcome |
| Mycophenolate Mofetil (MMF) | ALMS (Induction) | Renal Response at 24 weeks | 56.2% (MMF) vs. 53.0% (IV Cyclophosphamide) |
| Belimumab | BLISS-LN | Primary Efficacy Renal Response (PERR) at Week 104 | 43% (Belimumab + SoC) vs. 32% (Placebo + SoC) |
| Voclosporin | AURORA 1 | Complete Renal Response (CRR) at 52 weeks | 41% (Voclosporin + SoC) vs. 23% (Placebo + SoC) |
SoC: Standard of Care (typically MMF or cyclophosphamide + corticosteroids) PERR and CRR are composite endpoints that include measures of proteinuria, renal function, and urinary sediment.
Experimental Protocols: A Glimpse into Clinical Trial Design
This compound Proof-of-Concept Trial Protocol
The following diagram outlines the workflow of the proof-of-concept clinical trial for this compound in lupus nephritis.
Caption: Workflow of the this compound proof-of-concept clinical trial.
A representative experimental protocol for a standard-of-care pivotal trial, such as the AURORA 1 trial for voclosporin, would follow a similar structure but on a much larger scale, with hundreds of patients, a longer treatment duration, and more complex composite primary endpoints.
Key Methodological Components of a Pivotal Lupus Nephritis Trial (e.g., AURORA 1):
-
Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with a diagnosis of SLE and active, biopsy-proven lupus nephritis (Class III, IV, or V).
-
Intervention: Investigational drug (e.g., voclosporin) or placebo in combination with a background therapy of MMF and low-dose oral corticosteroids.
-
Primary Endpoint: Typically a composite measure of renal response, such as the Complete Renal Response (CRR), which includes a reduction in the urine protein-to-creatinine ratio (UPCR) to ≤0.5 mg/mg, stable estimated glomerular filtration rate (eGFR), and no use of rescue medication.[13]
-
Key Secondary Endpoints: Time to achieve UPCR ≤0.5 mg/mg, partial renal response, and safety and tolerability.
-
Duration: Typically 52 weeks or longer to assess sustained efficacy.
Safety and Tolerability
This compound: In the proof-of-concept study, this compound was reported to be safe and well-tolerated.[10]
Standard-of-Care: The safety profiles of standard-of-care agents are well-characterized and vary by drug class. Potential adverse events include infections, gastrointestinal disturbances, hematologic abnormalities, and, with some agents, long-term risks such as malignancy and infertility. Newer biologic agents generally have a more favorable safety profile compared to traditional immunosuppressants.
Conclusion and Future Directions
This compound, with its targeted mechanism of action, shows promise as a potential therapeutic option for lupus nephritis. The initial clinical data demonstrating a significant reduction in urinary CCL2 and albuminuria are encouraging.[10] However, these findings are from a small, proof-of-concept study, and larger, well-controlled clinical trials are needed to establish its efficacy and safety in a broader patient population and to compare it directly with current standard-of-care treatments.
The standard-of-care for lupus nephritis has evolved significantly with the introduction of newer, more targeted therapies that have improved renal outcomes. The development of drugs with novel mechanisms of action, such as this compound, continues to be a critical area of research. Future studies should focus on identifying patient populations most likely to benefit from specific therapeutic approaches and exploring combination therapies that may offer synergistic effects and a better risk-benefit profile.
The following diagram illustrates the logical relationship between the different therapeutic approaches and their intended outcomes in lupus nephritis.
Caption: Therapeutic approaches and goals in lupus nephritis.
References
- 1. [CCL2/MCP1: a novel target in systemic lupus erythematosus and lupus nephritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiegelmer inhibition of CCL2/MCP-1 ameliorates lupus nephritis in MRL-(Fas)lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MCP-1/CCR2 axis is involved in the regulation of γδT cells in lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemokines and Chemokine Receptors in the Development of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurinia Announces Positive AURORA Phase 3 Trial Results Demonstrating Voclosporin Superiority Over Standard of Care in Lupus Nephritis | Aurinia Pharmaceuticals Inc. (AUPH) [auriniapharma.com]
- 6. This compound retards renal disease and prolongs survival in murine lupus autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound prolongs survival and reduces renal damage in NZB/W lupus mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of Belimumab in Patients with Lupus Nephritis: Open-Label Extension of BLISS-LN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 3 Clinical Trial of Belimumab for Lupus Nephritis Reports Positive Results | Technology Networks [technologynetworks.com]
- 10. Antiproteinuric effect of chemokine C-C motif ligand 2 inhibition in subjects with acute proliferative lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and Efficacy of Long-Term Voclosporin Treatment for Lupus Nephritis in the Phase 3 AURORA 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Revisited Cyclophosphamide in the Treatment of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Voclosporin for Lupus Nephritis — NephJC [nephjc.com]
Cross-Validation of Bindarit's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bindarit's performance and mechanism of action across various cell lines. This compound is a selective inhibitor of the synthesis of the C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its related chemokines CCL7 and CCL8.[1] This inhibitory action underlies its anti-inflammatory, anti-proliferative, and anti-metastatic properties observed in numerous studies.
This guide summarizes key experimental data, details relevant protocols, and visualizes the signaling pathways involved to facilitate a comprehensive understanding of this compound's cellular effects.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound's primary mechanism of action involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, it has been shown to reduce the phosphorylation of IκBα and the p65 subunit of NF-κB. This inhibition prevents the nuclear translocation of the active p65/p50 NF-κB dimer, thereby suppressing the transcription of its target genes, most notably CCL2.[2]
Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting CCL2 production.
Caption: Proposed mechanism of this compound action on the NF-κB signaling pathway.
Comparative Efficacy of this compound Across Different Cell Lines
This compound has demonstrated efficacy in reducing CCL2 expression in a variety of cell types, highlighting its potential for broad anti-inflammatory applications. The following tables summarize the quantitative effects of this compound on CCL2 mRNA expression in different murine cell lines.
Table 1: Dose-Dependent Inhibition of CCL2 mRNA by this compound (4-hour treatment)
| Cell Line | This compound Concentration (µM) | Mean % Inhibition of CCL2 mRNA (± SEM) |
| Microglia | 30 | ~40% |
| 100 | ~65% | |
| 300 | >90% | |
| Brain Microvascular Endothelial Cells (BMEC) | 30 | ~20% |
| 100 | ~45% | |
| 300 | ~70% | |
| Astrocytes | 300 | ~60% (LPS-stimulated) |
Data adapted from Ge et al., 2012.[3][4]
Table 2: Time-Dependent Inhibition of CCL2 mRNA by this compound (300 µM)
| Cell Line | Treatment Duration (hours) | Mean % Inhibition of CCL2 mRNA (± SEM) |
| Microglia | 1 | ~50% |
| 2 | ~75% | |
| 4 | >90% | |
| 8 | >90% | |
| Brain Microvascular Endothelial Cells (BMEC) | 1 | ~30% |
| 2 | ~50% | |
| 4 | ~70% | |
| 8 | ~80% |
Data adapted from Ge et al., 2012.[3][4]
Comparison with Alternative CCL2/CCR2 Inhibitors
A direct quantitative comparison of this compound with other CCL2 synthesis inhibitors or CCR2 receptor antagonists in the same cell lines and experimental conditions is limited in the public domain. However, some studies provide a basis for qualitative comparison. For instance, in a study on stroma-driven bone marrow cell migration, the CCR2 antagonist RS-102895 (20 µM) was also shown to significantly reduce cell migration, a downstream effect of CCL2 signaling.[5] This suggests that both inhibiting CCL2 synthesis (with this compound) and blocking its receptor (with RS-102895) are effective strategies to impede CCL2-mediated cellular recruitment. A head-to-head comparison of the potency and potential off-target effects of these different inhibitory strategies would be a valuable area for future research.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the mechanism of action of this compound.
Cell Culture and Treatment
-
Raw 264.7 Cells (Mouse Leukemic Monocyte-Macrophage Cell Line): These cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experiments, cells are often pre-treated with this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Primary Murine Glial Cells and BMEC: Isolation and culture of these primary cells require specific protocols. For experiments, cells are typically treated with varying concentrations of this compound for different durations to assess dose- and time-dependent effects.[3]
Chemokine Quantification (ELISA)
The amount of secreted CCL2 protein in cell culture supernatants or biological fluids can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
References
- 1. This compound, CCL2, CCL7 and CCL8 inhibitor (CAS 130641-38-2) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. The CCL2 synthesis inhibitor this compound targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The CCL2 Synthesis Inhibitor this compound Targets Cells of the Neurovascul" by Shujun Ge, Bandana Shrestha et al. [digitalcommons.lib.uconn.edu]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Bindarit and CCR2 Antagonists in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic strategies targeting inflammatory diseases, the CCL2-CCR2 signaling axis presents a critical pathway for intervention. This axis plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation, a key process in the pathogenesis of numerous chronic inflammatory and autoimmune conditions. This guide provides an objective, data-driven comparison of two distinct approaches to modulating this pathway: Bindarit, an inhibitor of CCL2 synthesis, and small molecule CCR2 antagonists, which directly block the CCL2 receptor.
Mechanism of Action: A Tale of Two Strategies
This compound and CCR2 antagonists both disrupt the CCL2-CCR2 signaling cascade, but through fundamentally different mechanisms.
This compound is an indazolic derivative that selectively inhibits the synthesis of the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), as well as other related chemokines like CCL7 and CCL8.[1] Its primary mechanism involves the downregulation of the classical NF-κB pathway, a central signaling route for inflammatory gene expression.[2] By reducing the phosphorylation of IκBα and the p65 subunit of NF-κB, this compound hinders the translocation of active NF-κB dimers to the nucleus, thereby suppressing the transcription of the CCL2 gene.[2]
CCR2 Antagonists , on the other hand, are receptor blockers. These small molecules bind directly to the C-C chemokine receptor type 2 (CCR2), preventing its natural ligand, CCL2, from binding and initiating downstream signaling.[3] This blockade can occur through various interactions with the receptor, including competitive and allosteric antagonism.[4] By occupying the receptor, these antagonists effectively prevent the conformational changes required for G-protein coupling and the subsequent activation of intracellular signaling cascades that lead to cell migration and activation.
Below is a diagram illustrating the distinct points of intervention for this compound and a CCR2 antagonist within the inflammatory signaling pathway.
Caption: Mechanism of Action: this compound vs. CCR2 Antagonist.
Quantitative Comparison of In Vitro and In Vivo Efficacy
Direct head-to-head comparative studies of this compound and CCR2 antagonists are limited. The following tables summarize quantitative data from separate studies to provide a parallel view of their performance.
Table 1: In Vitro Potency
| Compound/Drug Class | Assay Type | Target | Cell Type | IC50/Ki | Reference |
| This compound | CCL2 mRNA Expression | CCL2 Synthesis | Murine Microglia | ~300 µM (for significant suppression) | [5] |
| CCL2 mRNA Expression | CCL2 Synthesis | Human Brain Microvascular Endothelial Cells | ~100 µM (for significant suppression) | [5] | |
| Monocyte Migration | Chemotaxis | Human Coronary Artery Smooth Muscle Cells | 100 µM (30% inhibition), 300 µM (55% inhibition) | [6] | |
| CCR2 Antagonist (RS 504393) | Receptor Binding | Human CCR2 | Recombinant | 89 nM (IC50) | [3] |
| Chemotaxis | Monocyte Migration | - | 330 nM (IC50) | [3] | |
| CCR2 Antagonist (BMS-753426) | Monocyte/Macrophage Infiltration | In vivo chemotaxis | hCCR2 Knock-in Mice | EC50 of 3.9 nM | [7] |
| CCR2 Antagonist (CAS 445479-97-0) | Cell Proliferation | rhCCL2-induced proliferation | A549 lung cancer cells | ~10 nM (significant inhibition) | [8] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound/Drug Class | Disease Model | Species | Dosing Regimen | Key Findings | Reference |
| This compound | Adjuvant-Induced Arthritis | Rat | 0.5% medicated diet (therapeutic) | Significant inhibition of paw inflammation and amelioration of radiological alterations. | [9] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 25 mg/kg, oral (prophylactic & therapeutic) | Delayed onset and reduced severity of clinical signs. | [5] | |
| Destabilization of Medial Meniscus (OA Model) | Mouse | 50 mg/kg/day, oral gavage | Markedly diminished cartilage damage, synovitis, and osteophyte formation. | [10] | |
| CCR2 Antagonist (BMS-753426) | Experimental Autoimmune Encephalomyelitis (EAE) | hCCR2 Knock-in Mouse | 25 mg/kg, oral (BID) | Reduced AUC of the clinical score by 49%. | [7] |
| CCR2 Antagonist (RS 504393) | Destabilization of Medial Meniscus (OA Model) | Mouse | Not specified | Significantly diminished cartilage damage, synovitis, and osteophyte formation. | [10] |
| CCR2 Antagonist (RS102895) | Vaccine-induced Inflammation | Mouse | 5 mg/kg, i.p. (every 6h) | Effectively blocked monocyte migration to lymph nodes. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate this compound and CCR2 antagonists.
Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of a compound to inhibit the migration of cells towards a chemoattractant (e.g., CCL2).
Protocol:
-
Polyethylene terephthalate inserts with 8.0 µm pores are placed in 24-well plates.
-
Cells (e.g., monocytes, cancer cells) are serum-starved overnight (e.g., in 0.1% FCS media).
-
A suspension of 5 x 10^4 cells in 0.5 mL of media is added to the upper chamber of the insert.
-
The lower chamber contains 0.7 mL of media with 0.1% FCS and the chemoattractant (e.g., 10 or 25 ng/mL of CCL2).
-
For inhibition studies, cells are pre-incubated with the test compound (this compound or a CCR2 antagonist) for a specified time before being added to the upper chamber.
-
The plate is incubated for a designated period (e.g., 18 hours) to allow for cell migration.
-
After incubation, the inserts are removed, and the cells on the upper surface of the membrane are wiped away.
-
The membrane is fixed and stained, and the number of cells that have migrated to the lower surface is quantified by microscopy.
In Vivo Model: Adjuvant-Induced Arthritis in Rats
Objective: To evaluate the therapeutic efficacy of a compound in a preclinical model of rheumatoid arthritis.
Protocol:
-
Arthritis is induced in rats by a single injection of Freund's Complete Adjuvant.
-
The development of arthritis is monitored by measuring paw volume at regular intervals.
-
Therapeutic treatment with the test compound (e.g., this compound administered as a 0.5% medicated diet) is initiated after the onset of clinical signs (e.g., day 11 post-adjuvant injection).[9]
-
A control group receives a standard diet without the test compound.
-
Paw volume is measured sequentially throughout the study to assess the inhibition of inflammation.
-
At the end of the study, radiological and histological evaluations of the joints are performed to assess for disease-modifying effects, such as the amelioration of bone and cartilage damage.
Signaling Pathways and Experimental Workflow
Understanding the molecular cascades and experimental designs is facilitated by visual representations.
CCR2 Signaling Pathway
Upon binding of CCL2, CCR2, a G-protein coupled receptor, activates multiple downstream signaling pathways that are crucial for cell survival, proliferation, migration, and cytokine production.
Caption: Simplified CCR2 Signaling Cascade.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for assessing the in vivo efficacy of an anti-inflammatory compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The CCL2 synthesis inhibitor this compound targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Human Coronary Artery Smooth Muscle Cell Proliferation, Migration and Phenotypic Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amelioration of rat adjuvant arthritis by therapeutic treatment with this compound, an inhibitor of MCP-1 and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.stanford.edu [med.stanford.edu]
- 11. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Bindarit's Efficacy: A Comparative Analysis
An Objective Review of Preclinical and Clinical Data on the Anti-Inflammatory Agent Bindarit
This compound is a small molecule, indazolic derivative recognized for its anti-inflammatory properties. Its primary mechanism of action involves the selective inhibition of monocyte chemotactic protein-1 (MCP-1/CCL2), a key chemokine in recruiting monocytes to sites of inflammation.[1][2] This targeted action has positioned this compound as a therapeutic candidate for a range of inflammatory conditions. This guide provides a comparative analysis of published research on this compound's efficacy, with a focus on available quantitative data from both preclinical and clinical studies, alongside detailed experimental protocols and an elucidation of its signaling pathway.
Comparative Efficacy of this compound
The efficacy of this compound has been evaluated in various disease models, often compared against a placebo or vehicle control. The following tables summarize the quantitative outcomes from these studies.
Clinical Efficacy in Preventing Coronary Stent Restenosis
A phase II, double-blind, multicenter randomized trial investigated the efficacy and safety of this compound in preventing restenosis after percutaneous coronary intervention. Patients were randomized to receive this compound (600 mg or 1,200 mg daily) or a placebo for 180 days.[1][2]
| Outcome Measure | Placebo (PLB) | This compound (600 mg) | This compound (1,200 mg) | p-value |
| In-Segment Late Loss (ITT Population) | 0.72 mm | 0.54 mm | 0.52 mm | 0.21 |
| In-Stent Late Loss (ITT Population) | 1.05 mm | 0.74 mm | 0.74 mm | 0.01 |
| In-Segment Late Loss (PP Population) | 0.72 mm | 0.46 mm | 0.53 mm | 0.12 |
| In-Stent Late Loss (PP Population) | 1.06 mm | 0.66 mm | 0.73 mm | 0.003 |
| Major Adverse Cardiovascular Events (MACE) at 9 months | 25.5% | 20.8% | 28.6% | 0.54 |
ITT: Intention-to-Treat; PP: Per-Protocol
While the study did not meet its primary endpoint of significantly reducing in-segment late loss, a significant reduction in in-stent late loss was observed in the this compound groups compared to placebo.[1][2]
Preclinical Efficacy in a Porcine Coronary Stent Model
In a preclinical study, the effect of this compound on in-stent restenosis was evaluated in a porcine coronary stent model. Pigs were administered this compound (50 mg/kg/day) or a placebo orally for 28 days.[3]
| Outcome Measure | Control Group | This compound-Treated Group | p-value |
| Neointimal Area | 6.7 ± 0.44 mm² | 4.0 ± 0.46 mm² | <0.01 |
| Neointimal Thickness | 551.1 ± 49.94 µm | 270.2 ± 26.92 µm | <0.001 |
| Stenosis Area | 75.0 ± 2.71 % | 47.6 ± 3.42 % | <0.001 |
| Inflammatory Score | 1.8 ± 0.11 | 1.1 ± 0.06 | <0.001 |
These results demonstrate a significant reduction in neointimal formation and inflammation in the this compound-treated group.[3]
Mechanism of Action: The NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5][6] Specifically, it reduces the phosphorylation of IκBα and the p65 subunit of NF-κB. This action inhibits the nuclear translocation of NF-κB dimers, which in turn suppresses the transcription of target inflammatory genes, most notably MCP-1/CCL2.[4][5]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
Cell Culture and In Vitro Assays
-
Cell Lines: Mouse leukaemic monocyte-macrophage cell line (RAW 264.7) and bone marrow-derived macrophages (BMDM) are commonly used.[4][5]
-
Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response and cytokine production.[4][5]
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound before LPS stimulation.
-
Cytokine Measurement: The concentration of cytokines such as MCP-1, IL-12β/p40, IL-6, and TNF-α in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA).[4][7]
-
Western Blot Analysis: To assess the phosphorylation status of IκBα and p65, whole-cell lysates are subjected to SDS-PAGE and Western blotting using specific antibodies.[4]
Animal Models
-
Porcine Coronary Stent Model: Bare metal stents are deployed in the coronary arteries of pigs. This compound or a placebo is administered orally. After a set period (e.g., 28 days), the stented arteries are harvested for histomorphometric analysis to measure neointimal area, thickness, and stenosis.[3]
-
Rat Carotid Artery Balloon Angioplasty Model: Neointima formation is induced by balloon injury to the carotid artery in rats. This compound is administered systemically, and the effect on neointimal hyperplasia is assessed.[8]
-
Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE, a model for multiple sclerosis, is induced in mice. This compound treatment is evaluated for its ability to modify the course and severity of the disease.[9]
Caption: General experimental workflow for evaluating this compound's efficacy.
Conclusion
The available research, encompassing both preclinical and clinical studies, provides a consistent body of evidence supporting the anti-inflammatory efficacy of this compound. Its mechanism of action, centered on the inhibition of the NF-κB pathway and subsequent reduction in MCP-1/CCL2 production, is well-documented. While a direct, independent replication of a specific study may not be readily available, the collective findings from various research groups across different inflammatory models validate its therapeutic potential. The quantitative data from clinical trials, although not meeting all primary endpoints, demonstrate a tangible biological effect. Further larger-scale clinical trials are warranted to fully establish its therapeutic role in various inflammatory disorders.
References
- 1. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 2. A double-blind randomised study to evaluate the efficacy and safety of this compound in preventing coronary stent restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: an anti-inflammatory small molecule that modulates the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: an anti-inflammatory small molecule that modulates the NFκB pathway. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bindarit: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Bindarit, a compound used in anti-inflammatory research.
Safety and Handling Precautions
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.
Personal Protective Equipment (PPE): When handling this compound, especially in powder form, it is recommended to use the following personal protective equipment to prevent inhalation and contact:
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Use impervious clothing and gloves.
-
Respiratory Protection: In case of dust formation or if exposure limits are exceeded, a full-face respirator is advised.[2]
Spill Management
In the event of a spill, the following steps should be taken:
-
Avoid Dust Formation: Prevent the powder from becoming airborne.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not allow the substance to enter drains, sewers, or surface and ground water.[1]
-
Cleanup: For small spills, pick up the material mechanically.[1] For larger spills, collect and arrange for disposal.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical destruction facility.
-
Segregation: Keep this compound waste separate from other chemical waste streams. Do not mix it with other substances.
-
Labeling: Ensure the waste container is clearly and accurately labeled as "this compound" and includes any other relevant hazard information.
-
Containerization: Store waste this compound in its original container or a suitable, well-sealed, and compatible container to prevent leaks or spills.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed chemical destruction plant.[2] The recommended disposal method is controlled incineration with flue gas scrubbing.[2]
-
Do Not:
Disposal of Contaminated Packaging
Proper disposal of the container is also essential:
-
Rinsing: Containers can be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Recycling or Reconditioning: After proper cleaning, the container can be offered for recycling or reconditioning.
-
Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[2]
Summary of Key Information
| Property | Information | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1] |
| Recommended Disposal | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [2] |
| Environmental Precautions | Do not allow to enter sewers, surface, or ground water. | [1][2] |
| Spill Cleanup | Pick up mechanically. | [1] |
This compound Disposal Workflow
Caption: Decision workflow for the proper handling and disposal of this compound.
References
Personal protective equipment for handling Bindarit
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bindarit. The following procedures and recommendations are designed to ensure safe operational use and proper disposal.
Personal Protective Equipment (PPE)
While one safety data sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS) and does not require specific personal protective equipment, another source recommends more stringent measures.[1][2] In the interest of best laboratory practice and to minimize any potential risk, the following PPE is recommended when handling this compound powder or solutions.
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects eyes from potential splashes of this compound solutions or contact with the powder. |
| Hand Protection | Disposable, powder-free nitrile gloves. | Prevents direct skin contact with the compound. |
| Body Protection | A laboratory coat or a long-sleeved, impervious gown.[2] | Protects skin and personal clothing from potential spills. |
| Respiratory Protection | A full-face respirator is advised if exposure limits are exceeded or if symptoms like irritation occur.[2] Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of the powder form of this compound. |
Handling and Storage
Safe Handling:
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Avoid Contact: Take measures to avoid contact with skin and eyes. Do not ingest or inhale.
-
Preparation of Solutions: When preparing solutions, for instance with DMSO or methylcellulose as a vehicle, be aware of the handling requirements for the solvent being used.[3] One protocol suggests carefully grinding the this compound powder with Tween 80 to create a suspension for oral administration in animal studies.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry place.
Accidental Release and Emergency Procedures
| Situation | Procedure |
| Spill | For a dry spill, carefully pick up the material mechanically to avoid creating dust. For a solution spill, absorb with an inert material and place in a suitable container for disposal. Do not allow the substance to enter sewers or surface/ground water.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected skin with soap and water. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. If the container is empty, it may be possible to dispose of it as regular solid waste, but this is subject to the regulations of the disposal facility.[4]
Experimental Workflow for Handling this compound
The following diagram illustrates a general workflow for handling this compound in a research setting, from receiving the compound to its final use in an experiment.
Caption: A typical workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
